6-Aminoisoquinolin-1(2H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZATWLMRJBAQAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679871 | |
| Record name | 6-Aminoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216099-46-6 | |
| Record name | 6-Aminoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-Aminoisoquinolin-1(2H)-one: Properties, Characterization, and Handling for the Research Professional
Introduction: The Significance of 6-Aminoisoquinolin-1(2H)-one in Modern Drug Discovery
This compound is a heterocyclic compound of significant interest in the landscape of pharmaceutical research and development. Its isoquinolinone core is a privileged scaffold found in numerous biologically active molecules. The presence of an amino group at the 6-position and a lactam functionality imparts a unique electronic and structural profile, rendering it a versatile building block for the synthesis of novel therapeutic agents.[1] This guide provides a detailed overview of the physical and chemical properties of this compound, offering a critical resource for researchers engaged in medicinal chemistry, chemical synthesis, and drug discovery programs targeting indications such as neurological disorders and oncology.[1]
Molecular Structure and Identification
A clear understanding of the molecular architecture is fundamental to interpreting its physical properties and reactivity.
digraph "6-Aminoisoquinolin-1(2H)-one_Structure" {
graph [rankdir="LR", size="4,3", dpi=100];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
mol [label=<

>];
}
Figure 1: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 216099-46-6 | --INVALID-LINK--, --INVALID-LINK--[1][2] |
| Molecular Formula | C₉H₈N₂O | --INVALID-LINK--, --INVALID-LINK--[1][2] |
| Molecular Weight | 160.18 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 6-amino-2H-isoquinolin-1-one | --INVALID-LINK--[2] |
| Synonyms | 6-amino-1,2-dihydroisoquinolin-1-one, 6-Amino-1(2H)-isoquinolinone, 6-Aminoisoquinolin-1-ol | --INVALID-LINK--, --INVALID-LINK--[1][2] |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. While experimental data for some properties of this compound are not widely published, a combination of data from suppliers, computed values, and properties of analogous compounds provides a comprehensive profile.
Table 2: Physical and Chemical Properties
| Property | Value/Description | Source/Comment |
| Appearance | Light or pale yellow solid. | --INVALID-LINK--[1] |
| Melting Point | Data not available. For the related analog, 6-aminoisoquinoline (lacking the carbonyl), the melting point is 211-212 °C. The presence of the lactam and potential for hydrogen bonding may influence this value. | |
| Boiling Point | Data not available. Likely to decompose at high temperatures. | |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF. Sparingly soluble in water, though solubility may be enhanced in acidic or basic aqueous solutions due to the presence of the amino and lactam groups. The parent compound, isoquinoline, is soluble in ethanol, ether, and chloroform but has low water solubility.[3] | Based on chemical structure and analog data.[3] |
| pKa | Data not available. The parent compound, isoquinoline, is a weak base with a pKa of 5.14.[4] The electron-donating amino group would be expected to increase basicity, while the electron-withdrawing lactam carbonyl would decrease it. The net effect would require experimental determination. | Based on analog data.[4] |
| Purity | Typically supplied at ≥ 97% (HPLC). | --INVALID-LINK--[1] |
Table 3: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA | 0.7 | --INVALID-LINK--[2] |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[2] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[2] |
| Rotatable Bond Count | 0 | --INVALID-LINK--[2] |
| Exact Mass | 160.063662883 Da | --INVALID-LINK--[2] |
| Topological Polar Surface Area | 55.1 Ų | --INVALID-LINK--[2] |
| Complexity | 225 | --INVALID-LINK--[2] |
Spectroscopic Characterization
Spectroscopic data is essential for the verification of the identity and purity of this compound. Below are the expected spectral characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the pyridinone ring, the amine protons, and the lactam N-H proton. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The vinyl protons at positions 3 and 4 would be expected to appear as doublets, with their chemical shifts influenced by the neighboring carbonyl and the aromatic ring. The amine (NH₂) protons would likely present as a broad singlet, and the lactam (NH) proton would also be a singlet, with both being exchangeable with D₂O. For the related compound 6-aminoisoquinoline, the amine protons appear as a broad singlet at 5.54 ppm, with aromatic protons observed between 6.58 and 8.98 ppm in CDCl₃.[5]
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals. The carbonyl carbon of the lactam would be the most downfield signal, typically appearing in the range of δ 160-170 ppm. The aromatic and vinyl carbons would resonate in the δ 100-150 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the key functional groups:
-
N-H Stretching: Two distinct bands are expected for the primary amine (NH₂) in the region of 3300-3500 cm⁻¹. A broader band for the lactam N-H stretch is also anticipated in a similar region.
-
C=O Stretching: A strong absorption band corresponding to the lactam carbonyl group should be present, typically in the range of 1650-1680 cm⁻¹.
-
C=C and C-N Stretching: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. C-N stretching bands are expected in the 1250-1350 cm⁻¹ range.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 160. Subsequent fragmentation patterns would likely involve the loss of CO (m/z = 132) and other characteristic fragments of the isoquinoline ring system. High-resolution mass spectrometry (HRMS) should confirm the elemental composition, C₉H₈N₂O. For instance, a synthesis of 6-Aminoisoquinolin-1-ol reported an LCMS m/z of 161.1 [M+H]⁺.[6]
Synthesis and Purification
A reliable synthetic route is crucial for obtaining high-purity material for research purposes. A published method for the synthesis of this compound involves a multi-step process.
Figure 2: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a published patent literature.[6]
-
Reaction Setup (Stage 1): To a solution of 6-bromoisoquinolin-1(2H)-one (2.232 mmol) in toluene (4 mL), add diphenylmethanimine (2.68 mmol), BINAP (1.562 mmol), and sodium t-butoxide (6.69 mmol).
-
Degassing and Catalyst Addition: Degas the resulting slurry with nitrogen for 10 minutes. Subsequently, add tris(dibenzylideneacetone)dipalladium(0) (0.111 mmol).
-
Heating: Heat the reaction mixture to 105 °C for 72 hours.
-
Hydrolysis (Stage 2): Cool the reaction mixture to room temperature. Add hydroxylamine hydrochloride (4.02 mmol), sodium acetate (5.36 mmol), and methanol (20 mL).
-
Stirring: Stir the mixture at room temperature for 72 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel chromatography using a gradient of 0-10% methanol in dichloromethane as the eluent to yield this compound as a tan powder (90% yield).
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.
Table 4: Safety and Handling
| Category | Recommendation | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | --INVALID-LINK--[2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood. | Standard laboratory practice. |
| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 0-8 °C. | --INVALID-LINK--[1] |
| In case of Exposure | Skin: Wash with plenty of water. Eyes: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth. Seek medical attention. Inhalation: Move to fresh air. | Standard first aid procedures. |
Conclusion
This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its physical, chemical, and spectral properties, along with essential information on its synthesis and safe handling. While some experimental data remains to be published, the information compiled herein from supplier data, computed values, and analogous compounds offers a robust foundation for researchers utilizing this compound in their synthetic and drug discovery endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Amino-1,2-dihydroisoquinolin-1-one | C9H8N2O | CID 51342001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. 6-AMINOISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. 6-Aminoisoquinolin-1-ol synthesis - chemicalbook [chemicalbook.com]
6-Aminoisoquinolin-1(2H)-one chemical structure and IUPAC name.
An In-Depth Technical Guide to 6-Aminoisoquinolin-1(2H)-one for Advanced Research
Abstract
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry and organic synthesis. We will delve into its core chemical identity, synthesis, reactivity, and key applications. As a versatile building block, its unique structure, featuring a reactive amino group, makes it a valuable precursor for a range of bioactive molecules.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the properties of this compound in their work.
Core Chemical Identity and Properties
This compound is a bicyclic aromatic compound. The presence of the lactam (a cyclic amide) functionality within the isoquinoline core, combined with an amino group on the benzene ring, dictates its chemical behavior and utility.
Chemical Structure
The structure consists of a fused pyridine and benzene ring system, forming the isoquinoline scaffold. A carbonyl group at position 1 and a secondary amine at position 2 constitute the lactam ring, while an amino group is substituted at position 6.
Caption: 2D Chemical Structure of this compound.
IUPAC Name and Synonyms
-
IUPAC Name: 6-amino-2H-isoquinolin-1-one[3]
-
Common Synonyms: this compound, 6-amino-1,2-dihydroisoquinolin-1-one, 6-Amino-1(2H)-isoquinolinone, 1-Oxoisoquinolin-6-amine, 6-Aminoisoquinolin-1-ol[3][4][5]
Physicochemical Properties
A summary of the key identifiers and properties is provided below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O | [1][3][4] |
| Molecular Weight | 160.17 g/mol | [3][4] |
| CAS Number | 216099-46-6 | [1][3][4] |
| Appearance | Light or pale yellow solid | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Topological Polar Surface Area | 55.1 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Synthesis and Reactivity
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The presence of both a nucleophilic amino group and a lactam moiety provides multiple sites for chemical modification.
Synthetic Protocol: Buchwald-Hartwig Amination Approach
A common and effective route for synthesizing this compound involves a palladium-catalyzed amination of a halogenated precursor. The following protocol is adapted from established methodologies.[6]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 6-bromoisoquinolin-1(2H)-one (1.0 eq) in toluene, add benzophenone imine (1.2 eq), BINAP (0.7 eq), and sodium t-butoxide (3.0 eq).
-
Expert Insight: Benzophenone imine serves as an ammonia surrogate, which is more manageable than ammonia gas. The choice of BINAP as a ligand is critical; its large bite angle promotes the reductive elimination step in the catalytic cycle, leading to higher yields.
-
-
Inert Atmosphere: Degas the slurry with a stream of nitrogen for 10-15 minutes. This step is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq) to the mixture.
-
Amination Reaction: Heat the reaction mixture to 105°C and maintain for 72 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Deprotection: After cooling to room temperature, add methanol, followed by hydroxylamine hydrochloride (1.8 eq) and sodium acetate (2.4 eq).[6]
-
Expert Insight: This step is a transimination, where the more nucleophilic hydroxylamine displaces the product from the benzophenone imine, followed by hydrolysis to yield the free amine.
-
-
Workup and Purification: Stir the mixture at room temperature for 72 hours. Concentrate the solvent under reduced pressure and purify the resulting residue by silica gel chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield this compound as a tan powder.[6]
Chemical Reactivity
The compound's reactivity is dominated by its functional groups:
-
Amino Group: As a primary aromatic amine, it readily undergoes diazotization, acylation, and alkylation reactions, making it a versatile handle for introducing diverse substituents. It can act as a nucleophile in substitution reactions.[7]
-
Lactam NH: The amide proton can be deprotonated with a strong base, allowing for N-alkylation or N-arylation to generate further derivatives.
-
Aromatic System: The electron-donating nature of the amino group activates the benzene ring towards electrophilic aromatic substitution.
Applications in Research and Drug Development
This compound is not just a synthetic intermediate but a core scaffold found in molecules with significant biological activity.
-
Pharmaceutical Development: It is a key building block in the synthesis of novel therapeutic agents. Derivatives have shown promise in targeting neurological disorders and various forms of cancer.[1][2] The isoquinolinone core is a privileged structure in medicinal chemistry, frequently appearing in enzyme inhibitors.
-
Organic Synthesis: Its utility extends to being a foundational element for creating more complex molecular architectures through reactions like coupling and cyclization.[1]
-
Material Science: The compound is being explored for its potential in developing new polymers and materials with unique electronic or photophysical properties.[1][2]
Handling and Storage
To ensure the integrity and stability of this compound, proper handling and storage are essential.
-
Storage Conditions: Store in a dry, sealed container at 0-8 °C for long-term stability.[1][4]
-
Safety: The compound is classified as an irritant and may be harmful if swallowed.[3] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling.
Conclusion
This compound is a compound of high strategic value for chemists in both academic and industrial settings. Its well-defined synthesis, versatile reactivity, and proven utility as a scaffold for bioactive molecules underscore its importance. As research continues, new applications in drug discovery and materials science are likely to emerge, further solidifying its role as a cornerstone of modern chemical synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Amino-1,2-dihydroisoquinolin-1-one | C9H8N2O | CID 51342001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 216099-46-6 | this compound - Synblock [synblock.com]
- 5. parchem.com [parchem.com]
- 6. 6-Aminoisoquinolin-1-ol synthesis - chemicalbook [chemicalbook.com]
- 7. Buy 7-aminoisoquinolin-1(2H)-one | 174302-46-6 [smolecule.com]
An In-depth Technical Guide to 6-Aminoisoquinolin-1(2H)-one (CAS Number 216099-46-6): Properties, Hazards, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminoisoquinolin-1(2H)-one, identified by CAS number 216099-46-6, is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its structure, featuring a reactive amino group on the isoquinolinone scaffold, positions it as a valuable building block in the synthesis of complex bioactive molecules.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, known hazards and safety protocols, and its critical role as an intermediate in the development of novel therapeutics, particularly in the realm of oncology.
Physicochemical Properties
This compound is typically a light or pale yellow solid.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 216099-46-6 | [1][3] |
| Molecular Formula | C₉H₈N₂O | [1][3] |
| Molecular Weight | 160.17 g/mol | [3][4] |
| Appearance | Light or pale yellow solid | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis and Application in Drug Discovery
This compound is a key intermediate in the synthesis of a variety of pharmaceuticals, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2] PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating tumors with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[8]
The isoquinolinone scaffold is a common feature in many PARP inhibitors, and the amino group at the 6-position provides a crucial handle for synthetic modifications to explore structure-activity relationships and develop potent and selective drug candidates.[2]
Synthetic Pathway Overview
A general synthetic route to 6-aminoisoquinoline, a precursor to this compound, has been described. This process often involves the conversion of a bromo-substituted isoquinoline to the corresponding amino-isoquinoline. A detailed experimental protocol for the synthesis of 6-aminoisoquinoline from 6-bromoisoquinoline is outlined below.
Caption: Workflow for the synthesis of 6-aminoisoquinoline.
Experimental Protocol: Synthesis of 6-Aminoisoquinoline from 6-Bromoisoquinoline[5][9]
Materials:
-
6-Bromoisoquinoline (17.2 g)
-
28% Ammonia solution (200 mL)
-
Copper (II) sulfate pentahydrate (10.8 g)
-
10% Sodium hydroxide solution (250 mL)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
Combine 6-bromoisoquinoline, 28% ammonia solution, and copper (II) sulfate pentahydrate in an autoclave.
-
Seal the autoclave and heat the mixture to 190°C with stirring for 6 hours.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Pour the reaction mixture into a 10% aqueous sodium hydroxide solution.
-
Extract the aqueous mixture with ethyl acetate (5 x 100 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Suspend the resulting crude product in dichloromethane and filter to obtain light brown crystals of 6-aminoisoquinoline.
-
Expected yield: Approximately 10.2 g (85%).
This 6-aminoisoquinoline can then be further modified to yield this compound, which serves as the direct precursor for the elaboration into various PARP inhibitors.
Hazards and Safety Information
A thorough understanding of the hazards associated with this compound is crucial for its safe handling in a laboratory setting. The compound is classified with several hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Source: PubChem[3]
References
- 1. scienceopen.com [scienceopen.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Amino-1,2-dihydroisoquinolin-1-one | C9H8N2O | CID 51342001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Amino-1(2H)-isoquinolinone | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6-AMINOISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. 6-AMINOISOQUINOLINE(23687-26-5) 1H NMR [m.chemicalbook.com]
- 7. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 6-Aminoisoquinolin-1(2H)-one in DMSO and Other Solvents
This guide provides a comprehensive technical overview of the solubility of 6-Aminoisoquinolin-1(2H)-one, a heterocyclic compound of significant interest in pharmaceutical research and development.[1] Given the limited availability of direct quantitative solubility data in public literature, this document emphasizes the theoretical underpinnings of its solubility, the influence of its structural attributes, and provides detailed, field-proven experimental protocols for researchers to determine its solubility profile accurately.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility is a pivotal physicochemical property in the drug discovery and development cascade. It directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy. For a compound like this compound, which serves as a versatile building block in the synthesis of novel therapeutic agents, a thorough understanding of its solubility is paramount for formulation development, in vitro assay design, and interpreting structure-activity relationships (SAR).[1]
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential to predict its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| Molecular Weight | 160.17 g/mol | --INVALID-LINK--[2], --INVALID-LINK-- |
| Appearance | Light or pale yellow solid | --INVALID-LINK--[1] |
| XLogP3-AA (Predicted Lipophilicity) | 0.7 | --INVALID-LINK--[2] |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[2] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[2] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | --INVALID-LINK--[2] |
Note: The XLogP3-AA value suggests a relatively balanced lipophilic/hydrophilic character.
Theoretical Solubility Profile and Solvent Considerations
The structure of this compound, featuring a fused aromatic system, a lactam (cyclic amide), and a primary amine, dictates its solubility.
-
Aqueous Solubility : The isoquinoline core is largely hydrophobic. However, the amino group and the lactam's carbonyl and N-H groups can participate in hydrogen bonding with water. The primary amino group can also be protonated in acidic conditions, forming a more soluble salt. Overall, the aqueous solubility is expected to be low but pH-dependent.
-
Organic Solvent Solubility :
-
Dimethyl Sulfoxide (DMSO) : As a powerful, polar aprotic solvent, DMSO is anticipated to be an excellent solvent for this compound.[3][4][5] It can effectively solvate the polar functional groups of the molecule. DMSO is a standard solvent for creating high-concentration stock solutions for high-throughput screening.[6]
-
Other Polar Solvents : Solvents like ethanol, methanol, and N,N-dimethylformamide (DMF) are also expected to be good solvents due to their ability to form hydrogen bonds and their polar nature.
-
Nonpolar Solvents : Solubility in nonpolar solvents such as hexane or toluene is predicted to be very low.
-
The following diagram illustrates the key structural features influencing the solubility of this compound.
Caption: Key structural features of this compound influencing its solubility.
Experimental Determination of Solubility
This method is the gold standard for determining the intrinsic solubility of a compound at equilibrium.
Protocol:
-
Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., DMSO, water, phosphate-buffered saline at pH 7.4, ethanol). The presence of undissolved solid is crucial.
-
Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation : After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. For colloidal suspensions, centrifugation (e.g., 15,000 rpm for 15 minutes) is recommended.
-
Sample Collection and Filtration : Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantification : Dilute the filtrate with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared for accurate quantification.
-
Calculation : The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.
Kinetic solubility is often measured in early drug discovery from a DMSO stock solution and is a measure of how readily a compound precipitates from a supersaturated aqueous solution.
Protocol:
-
Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation : In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4). It is common to perform serial dilutions. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize co-solvent effects.
-
Incubation : Cover the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Precipitation Detection : Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Alternative Quantification : Alternatively, after incubation, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the supernatant can be quantified by HPLC-UV or LC-MS/MS.
The following diagram outlines the general workflow for determining solubility.
Caption: Experimental workflow for thermodynamic and kinetic solubility determination.
Safety and Handling
Based on data for this compound and structurally related compounds, the following safety precautions are advised:
-
Hazard Classification : May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2]
-
Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage : Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound.
Conclusion
While quantitative solubility data for this compound is not extensively documented, its chemical structure suggests poor to moderate aqueous solubility and good solubility in polar aprotic solvents like DMSO. For researchers in drug development, the experimental determination of both thermodynamic and kinetic solubility is a critical step. The protocols detailed in this guide provide a robust framework for obtaining reliable and reproducible solubility data, which is essential for advancing research and development involving this promising heterocyclic compound.
References
Spectroscopic Data for 6-Aminoisoquinolin-1(2H)-one: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 6-Aminoisoquinolin-1(2H)-one (CAS No: 216099-46-6).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with comparative data from analogous structures to offer a robust analytical framework for this important pharmaceutical intermediate.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its isoquinolinone core is a privileged scaffold found in numerous biologically active molecules, and the presence of a primary amino group at the 6-position provides a versatile handle for synthetic modification. This compound serves as a crucial building block in the synthesis of novel therapeutic agents, particularly those targeting cancer and neurological disorders.[1]
An understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives. This guide provides a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific molecule are not widely available in public databases, this guide leverages predictive models and experimental data from closely related compounds to provide a reliable and scientifically-grounded interpretation.
Compound Profile:
| Parameter | Value | Reference |
| IUPAC Name | 6-amino-2H-isoquinolin-1-one | [2] |
| CAS Number | 216099-46-6 | [2] |
| Molecular Formula | C₉H₈N₂O | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| Appearance | Light or pale yellow solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR spectra for this compound, along with the rationale for the expected chemical shifts and coupling patterns.
Experimental Protocol (NMR)
A standardized protocol for acquiring high-quality NMR data for this compound would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it will solubilize the compound and allow for the observation of exchangeable protons (NH and NH₂).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual DMSO signal at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 200-220 ppm.
-
Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.
-
-
2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to unambiguously assign all proton and carbon signals.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 (NH) | ~10.5 | br s | - | Amide proton, expected to be downfield and broad due to hydrogen bonding and exchange. |
| H-8 | ~7.8 | d | ~8.0 | Aromatic proton ortho to the carbonyl group, deshielded. |
| H-4 | ~7.2 | d | ~7.0 | Aromatic proton on the pyridinone ring, coupled to H-3. |
| H-5 | ~7.0 | d | ~8.0 | Aromatic proton on the benzene ring, coupled to H-8. |
| H-7 | ~6.8 | dd | ~8.0, ~2.0 | Aromatic proton ortho to the amino group, shows ortho and meta coupling. |
| H-3 | ~6.4 | d | ~7.0 | Aromatic proton on the pyridinone ring, coupled to H-4. |
| NH₂ | ~5.5 | br s | - | Primary amine protons, expected to be a broad singlet due to exchange. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (C=O) | ~162 | Carbonyl carbon of the lactam. |
| C-6 | ~148 | Aromatic carbon attached to the electron-donating amino group. |
| C-4a | ~138 | Quaternary aromatic carbon at the ring junction. |
| C-8a | ~130 | Quaternary aromatic carbon at the ring junction. |
| C-8 | ~128 | Aromatic CH carbon. |
| C-4 | ~125 | Aromatic CH carbon on the pyridinone ring. |
| C-5 | ~120 | Aromatic CH carbon. |
| C-7 | ~115 | Aromatic CH carbon shielded by the amino group. |
| C-3 | ~105 | Aromatic CH carbon on the pyridinone ring. |
Interpretation and Comparative Analysis
The predicted spectra are based on established principles of NMR spectroscopy. The electron-withdrawing nature of the carbonyl group in the lactam ring will deshield adjacent protons and carbons (e.g., H-8 and C-1). Conversely, the electron-donating amino group at the 6-position will shield ortho and para positions (e.g., C-5 and C-7).
For a comparative perspective, the experimental ¹H NMR spectrum of the related compound, 6-aminoisoquinoline, shows aromatic protons in a similar region. However, the absence of the lactam functionality in 6-aminoisoquinoline results in the lack of the downfield amide proton (H-2) and different chemical shifts for the protons on the heterocyclic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrations of its amide, amine, and aromatic functionalities.
Experimental Protocol (IR)
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the powdered sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
-
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3200 | N-H stretch | Amine (NH₂) & Amide (NH) | Two bands expected for the asymmetric and symmetric stretching of the primary amine, and a broader band for the amide N-H, likely involved in hydrogen bonding. |
| 3100 - 3000 | C-H stretch | Aromatic | Characteristic C-H stretching of the aromatic rings. |
| ~1650 | C=O stretch | Amide (Lactam) | Strong, sharp absorption typical for a cyclic amide carbonyl group. |
| 1620 - 1580 | C=C stretch & N-H bend | Aromatic & Amine | Aromatic ring stretching vibrations and the scissoring vibration of the primary amine. |
| 1500 - 1400 | C=C stretch | Aromatic | Further characteristic aromatic ring absorptions. |
| ~830 | C-H bend | Aromatic | Out-of-plane bending for a 1,2,4-trisubstituted benzene ring. |
Interpretation and Comparative Analysis
The most prominent feature in the IR spectrum will be the strong carbonyl (C=O) absorption of the lactam at around 1650 cm⁻¹. The region between 3400 and 3200 cm⁻¹ will be complex, showing distinct peaks for the primary amine N-H stretches and a broader absorption for the amide N-H.
Comparing with the IR spectrum of isoquinolin-1(2H)-one[3], the key difference would be the appearance of the N-H stretching and bending vibrations from the 6-amino group. The parent isoquinoline lacks both the amide and amine functionalities, and thus its spectrum is much simpler in the N-H and C=O stretching regions.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.
Experimental Protocol (MS)
-
Sample Introduction: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via an electrospray ionization (ESI) source.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Acquisition (Positive Ion Mode):
-
Acquire a full scan mass spectrum to determine the mass of the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a product ion spectrum. The collision energy should be ramped to observe a range of fragments.
-
Predicted Mass Spectral Data
| m/z | Ion | Rationale |
| 161.07 | [M+H]⁺ | Protonated molecular ion (exact mass of C₉H₈N₂O is 160.06). A patent on the synthesis of this molecule reports an LCMS m/z of 161.1 [M+H]⁺. |
| 133.07 | [M+H - CO]⁺ | Loss of carbon monoxide from the lactam ring, a common fragmentation pathway for such structures. |
| 132.06 | [M+H - HCN]⁺ | Loss of hydrogen cyanide. |
| 116.05 | [M+H - CO - NH₃]⁺ | Subsequent loss of ammonia from the fragment at m/z 133. |
Interpretation of Fragmentation
Upon ESI, this compound is expected to readily form the protonated molecular ion [M+H]⁺ at m/z 161. In tandem MS, the most likely initial fragmentation pathway would be the loss of a neutral carbon monoxide molecule from the lactam ring, leading to a fragment ion at m/z 133. Further fragmentation could involve the loss of ammonia or other small neutral molecules. The study of isoquinoline alkaloid fragmentation often reveals complex rearrangements and ring-opening pathways, which could also be at play here.[5]
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from established principles and comparative analysis, offer a solid foundation for researchers working with this compound. The key identifying features are the downfield amide proton in ¹H NMR, the lactam carbonyl signal around 162 ppm in ¹³C NMR, the strong C=O stretch at ~1650 cm⁻¹ in the IR spectrum, and a protonated molecular ion at m/z 161 in the mass spectrum. This guide serves as a valuable resource for the identification and structural verification of this important synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Amino-1,2-dihydroisoquinolin-1-one | C9H8N2O | CID 51342001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isoquinoline [webbook.nist.gov]
- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Isoquinolinone Core: A Journey from Natural Scaffolds to Precision Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—cores that are capable of binding to a variety of biological targets and exhibiting a wide spectrum of pharmacological activities. The isoquinolinone scaffold is a quintessential example of such a framework.[1][2] Its journey, from isolation from natural sources to its role in modern, targeted therapies, offers a compelling narrative of chemical innovation and our deepening understanding of molecular biology. This guide provides a technical exploration of this journey, designed for the drug development professional. We will delve into the historical milestones, the evolution of synthetic strategies, and the mechanistic insights that have cemented the isoquinolinone core as an inextricable template in drug discovery.[1]
The Genesis: Nature's Blueprint and Early Synthetic Efforts
The story of the isoquinolinone scaffold is deeply rooted in the study of natural products. Isoquinoline alkaloids, a vast and structurally diverse class of compounds, have been isolated from numerous plant species for over two centuries, with morphine being one of the earliest and most famous examples.[3][4] These natural products, derived biosynthetically from amino acids like tyrosine or phenylalanine, exhibit a remarkable range of biological activities, including analgesic, antimicrobial, and antitumor effects.[3][4][5][6] The isoquinolin-1(2H)-one core, in particular, is a key component of several natural alkaloids, such as doryanine and ruprechstyril.
The inherent therapeutic potential of these natural products spurred early chemists to develop methods for their synthesis and for the creation of novel analogs. The first isolation of the parent isoquinoline molecule from coal tar in 1885 by Hoogewerf and van Dorp marked a pivotal moment.[7][8] This discovery paved the way for the development of foundational synthetic reactions that are still taught and utilized today.
Two of the most venerable methods for constructing the isoquinoline core are the Bischler-Napieralski and the Pomeranz-Fritsch reactions, both first described in 1893.[9][10][11]
-
The Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[11][12][13] This intermediate can then be dehydrogenated, often using a palladium catalyst, to yield the aromatic isoquinoline.[14] The reaction typically requires strong dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[11][12][13] Its effectiveness is often enhanced by electron-donating groups on the benzene ring.[13]
-
The Pomeranz-Fritsch Reaction: This method accomplishes the synthesis of isoquinoline through the acid-promoted cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[9][10][15][16] This approach offers a powerful way to prepare a variety of substituted isoquinolines that might be difficult to access through other means.[15]
These classical methods, along with others like the Pictet-Spengler and Pictet-Gams reactions, formed the bedrock of isoquinoline chemistry, enabling chemists to move beyond nature's library and begin the systematic exploration of this versatile scaffold.[17][18]
A Scaffold for the Modern Era: The Rise of Targeted Therapies
While early isoquinoline-based drugs, such as the vasodilator papaverine, demonstrated the scaffold's utility, its true potential was unlocked with the advent of target-based drug discovery.[6][17] The rigid, planar structure of the isoquinolinone core provides an excellent platform for orienting substituents in three-dimensional space to achieve high-affinity interactions with specific protein targets.
A prime example of the isoquinolinone core's modern success is in the development of inhibitors for c-Jun N-terminal kinase (JNK). In 2008, a 3-methoxycarbonyl isoquinolone derivative was identified as a potent JNK inhibitor, demonstrating significant efficacy in a rat model of cardiac hypertrophy.[19] This discovery spurred further investigation, leading to the design of new series of isoquinolone-based JNK inhibitors with improved properties, guided by X-ray crystallography of the inhibitor-enzyme complex.[19]
The isoquinolinone framework has proven to be a versatile scaffold, with derivatives showing a wide array of pharmacological activities, including:
This broad applicability underscores the "privileged" nature of the scaffold and its continued importance in medicinal chemistry.[1][21]
The Evolution of Synthesis: From Harsh Acids to Precision Catalysis
While the classical syntheses of isoquinolinones are robust, they often require harsh conditions (e.g., strong acids, high temperatures) and may have limitations regarding substrate scope and functional group tolerance.[18] Modern medicinal chemistry, with its demand for rapid library synthesis and late-stage functionalization, has driven the development of more sophisticated and milder synthetic methodologies.
Recent years have seen a surge in the application of transition metal catalysis for the construction of the isoquinolinone core.[1][18] These methods often rely on C-H bond activation, allowing for the direct coupling of simpler starting materials and offering novel routes to previously inaccessible derivatives. Palladium, rhodium, and copper catalysts have all been successfully employed in annulation reactions to build the isoquinolinone skeleton.[1][18] These modern approaches provide significant advantages in terms of efficiency, regioselectivity, and tolerance of diverse functional groups, which are critical for building and testing structure-activity relationships (SAR) in drug discovery programs.[1]
Workflow Diagram: Classical vs. Modern Synthetic Approaches
The following diagram illustrates the conceptual difference between the classical and modern approaches to isoquinolinone synthesis.
Caption: A comparison of a classical multi-step synthesis versus a modern, more convergent transition-metal-catalyzed approach to the isoquinolinone core.
Experimental Protocol: A Representative Synthesis
To provide a practical context, the following section details a representative protocol for a key step in a classical isoquinolinone synthesis, the Bischler-Napieralski reaction, which is frequently used to generate 3,4-dihydroisoquinoline intermediates.[21]
Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
This protocol is based on established procedures for the synthesis of dihydroisoquinoline precursors.
Objective: To synthesize 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline from N-(3,4-dimethoxyphenethyl)acetamide via an acid-catalyzed cyclodehydration reaction.
Materials:
-
N-(3,4-dimethoxyphenethyl)acetamide
-
Phosphoryl chloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq) in anhydrous acetonitrile (20 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphoryl chloride (1.5 eq) dropwise to the stirred solution. Causality Note: The slow, cooled addition is critical to control the initial exothermic reaction between the amide and the strong dehydrating agent.
-
Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 82 °C) using a heating mantle. Maintain the reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice. Self-Validation Note: This step quenches the reactive POCl₃ and begins the neutralization process. The use of ice helps to dissipate the heat generated during quenching.
-
Neutralization & Extraction: Slowly add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is basic (pH > 8). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.
Future Directions: The Next Chapter for a Timeless Scaffold
The journey of the isoquinolinone scaffold is far from over. Its established role as a privileged structure ensures its continued exploration in medicinal chemistry.[1] Future research will likely focus on several key areas:
-
Novel Synthetic Methodologies: The development of even more efficient, sustainable, and versatile synthetic methods, including biocatalysis and flow chemistry, will enable the creation of more complex and diverse isoquinolinone libraries.
-
New Biological Targets: High-throughput screening and chemoproteomics will undoubtedly identify new protein targets for isoquinolinone-based ligands, expanding their therapeutic applications into new disease areas.
-
Bioisosteric Replacement and Scaffolding: The isoquinolinone core will continue to be used as a template for bioisosteric replacement, where parts of the scaffold are replaced with other functional groups to fine-tune pharmacological properties.[1]
The enduring legacy of the isoquinolinone core is a testament to the power of combining insights from natural products with the ingenuity of synthetic chemistry. As our understanding of disease biology deepens, this remarkable scaffold is poised to be at the heart of the next generation of precision medicines.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 12. Bischler-Napieralski Reaction [organic-chemistry.org]
- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. organicreactions.org [organicreactions.org]
- 16. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 17. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 18. books.rsc.org [books.rsc.org]
- 19. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Application of 6-Aminoisoquinolin-1(2H)-one in PARP Inhibition Assays: A Detailed Technical Guide
This guide provides a comprehensive overview and detailed protocols for the application of 6-Aminoisoquinolin-1(2H)-one in Poly (ADP-ribose) Polymerase (PARP) inhibition assays. It is intended for researchers, scientists, and drug development professionals engaged in the study of DNA repair mechanisms and the discovery of novel cancer therapeutics.
The Central Role of PARP in Cellular Homeostasis and Oncology
Poly (ADP-ribose) Polymerases (PARPs) are a family of enzymes critical to a variety of cellular processes, including DNA repair, genomic stability, and programmed cell death.[1] Of the 17 members of the PARP family, PARP1 is the most abundant and is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). Upon detection of a DNA lesion, PARP1 binds to the damaged site and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis and transfer of poly (ADP-ribose) (PAR) chains onto itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.
The inhibition of PARP has emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring defects in the homologous recombination (HR) pathway of double-strand break (DSB) repair, such as those with mutations in the BRCA1 or BRCA2 genes.[2] By blocking PARP-mediated SSB repair, unrepaired SSBs are converted into more cytotoxic DSBs during DNA replication. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and, ultimately, cell death through a mechanism known as synthetic lethality. Several PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib, have received FDA approval for the treatment of various cancers.[3]
This compound: A Scaffold for PARP Inhibition
This compound is a heterocyclic compound featuring an isoquinolinone core, a scaffold present in a number of known PARP inhibitors. Its chemical structure makes it a compound of interest for investigation as a potential PARP inhibitor.
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 160.17 g/mol | --INVALID-LINK-- |
| Appearance | Light or pale yellow solid | --INVALID-LINK-- |
| CAS Number | 216099-46-6 | --INVALID-LINK-- |
While the isoquinolinone core is a recognized pharmacophore for PARP inhibition, the specific inhibitory potency (e.g., IC50 value) of this compound against PARP enzymes is not widely reported in publicly available literature. Therefore, the following protocols are provided to enable researchers to experimentally determine its efficacy and mechanism of action.
In Vitro Evaluation Workflow for a Novel PARP Inhibitor
The characterization of a potential PARP inhibitor such as this compound typically follows a multi-step in vitro evaluation process. This workflow is designed to first establish its direct enzymatic inhibitory activity, then confirm its action within a cellular context, and finally, to elucidate its mechanism of action.
Caption: A stepwise approach for the in vitro characterization of a PARP inhibitor.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow. It is crucial to include appropriate positive and negative controls in each assay to ensure data validity.
Biochemical PARP1/2 Enzyme Inhibition Assay (Chemiluminescent)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PARP1 and PARP2. A chemiluminescent format offers high sensitivity.
Principle: This assay quantifies the amount of poly(ADP-ribose) (PAR) produced by PARP enzymes. Histones are coated on a plate, and in the presence of activated DNA and biotinylated NAD+, PARP adds biotinylated PAR chains to the histones. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate. A decrease in the luminescent signal in the presence of the inhibitor corresponds to its inhibitory activity.
Materials:
-
Purified recombinant human PARP1 or PARP2 enzyme
-
Histone-coated 96-well white plates
-
Activated DNA
-
Biotinylated NAD+
-
10x PARP Assay Buffer
-
This compound stock solution (in DMSO)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Luminometer
Protocol:
-
Plate Preparation:
-
If not using pre-coated plates, coat a 96-well white plate with histone H1 by incubating with a histone solution (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with 200 µL of PBST (PBS with 0.05% Tween-20).
-
Block the wells with a suitable blocking buffer (e.g., 3% BSA in PBST) for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in 1x PARP Assay Buffer. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Ensure the final DMSO concentration in all wells does not exceed 1% to avoid solvent effects.[4]
-
-
Enzymatic Reaction:
-
Prepare a master mix containing 1x PARP Assay Buffer, activated DNA, and the PARP enzyme (PARP1 or PARP2).
-
Add the master mix to each well of the plate.
-
Add the serially diluted this compound or vehicle (for positive and negative controls) to the respective wells.
-
Initiate the reaction by adding biotinylated NAD+ to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Detection:
-
Wash the plate three times with PBST.
-
Add Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add the chemiluminescent HRP substrate to each well and immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells without enzyme) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and a known potent PARP inhibitor like Olaparib (100% inhibition control).
-
Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular PARylation Assay (Western Blot)
This assay confirms that this compound can inhibit PARP activity within intact cells.
Principle: Cells are treated with a DNA damaging agent to induce PARP activation and subsequent PARylation of cellular proteins. The level of total PAR is then assessed by Western blot using an anti-PAR antibody. A reduction in the PAR signal in cells pre-treated with the inhibitor indicates its cellular efficacy.
Caption: Workflow for a cellular PARylation assay using Western Blot.
Materials:
-
Cancer cell line of interest (e.g., HeLa or a BRCA-deficient line)
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., hydrogen peroxide (H₂O₂))
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 10 mM H₂O₂ for 10-15 minutes).[5]
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the blotting procedure for the loading control antibody.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the bands using an imaging system.
-
Quantify the band intensities for PAR and the loading control.
-
Normalize the PAR signal to the loading control signal for each sample.
-
Determine the concentration of this compound that causes a 50% reduction in the PAR signal (cellular IC50).
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the cytotoxic effect of this compound, particularly in the context of synthetic lethality in BRCA-deficient cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[8][9] A decrease in the luminescent signal is proportional to the degree of cytotoxicity.
Materials:
-
BRCA-proficient and BRCA-deficient cancer cell lines (e.g., isogenic pairs)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed the cells in opaque-walled 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound. Include a vehicle control.
-
Incubate the plates for 72-120 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[10]
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium.[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) for each cell line by plotting the percent viability against the log concentration of the inhibitor. A significantly lower GI50 in the BRCA-deficient cell line compared to the BRCA-proficient line is indicative of synthetic lethality.
-
Comparative Potency of PARP Inhibitors
The following table provides reference IC50 values for several clinically approved PARP inhibitors. This data serves as a benchmark for evaluating the potency of novel compounds like this compound.
| Compound | Target(s) | Assay Type | IC50 (nM) | Source(s) |
| Olaparib | PARP1/2 | Enzyme Activity | ~1-5 | [2][11] |
| Rucaparib | PARP1/2/3 | Enzyme Activity | ~1.1 | [12] |
| Talazoparib | PARP1/2 | Enzyme Activity | ~0.57 | [11] |
| Niraparib | PARP1/2 | Enzyme Activity | ~3.8 (PARP1), ~2.1 (PARP2) | [12] |
| This compound | PARP1/2 (putative) | Enzyme Activity | To be determined |
Note: IC50 values can vary depending on the specific assay conditions and should be used as a general reference.
Conclusion
This compound represents a promising scaffold for the development of novel PARP inhibitors. The detailed protocols provided in this guide offer a robust framework for its comprehensive in vitro evaluation. By systematically determining its enzymatic inhibitory potency, cellular activity, and mechanism of action, researchers can effectively assess its therapeutic potential. The successful application of these assays will contribute to the growing field of targeted cancer therapy and the development of next-generation DNA repair inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. bio-rad.com [bio-rad.com]
- 8. PARP inhibition potentiates the cytotoxic activity of C-1305, a selective inhibitor of topoisomerase II, in human BRCA1-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
How to use 6-Aminoisoquinolin-1(2H)-one as a chemical intermediate.
An In-Depth Guide to the Synthetic Utility of 6-Aminoisoquinolin-1(2H)-one
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound is a heterocyclic compound of significant interest in modern medicinal chemistry and drug development.[1] Its structure is bifunctional, featuring a reactive primary amino group on the aromatic ring and a lactam moiety. This unique arrangement makes it a versatile and valuable chemical intermediate, particularly as a core scaffold for synthesizing potent enzyme inhibitors.[1][2]
The isoquinolin-1(2H)-one core is a well-established pharmacophore that mimics the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+). This structural feature is crucial for its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that have revolutionized the treatment of certain cancers, especially those with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[3][4][5] The amino group at the 6-position serves as a versatile chemical handle, allowing for the strategic introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[6]
This document serves as a detailed guide for researchers, chemists, and drug development professionals on the practical application of this compound as a key synthetic intermediate. We will explore its fundamental reactivity through detailed protocols for acylation and diazotization, demonstrating its pivotal role in the construction of complex bioactive molecules.
Physicochemical Properties & Safe Handling
Before undertaking any synthetic work, it is imperative to be familiar with the compound's properties and to adhere to strict safety protocols.
| Property | Value | Reference |
| CAS Number | 216099-46-6 | [1][7] |
| Molecular Formula | C₉H₈N₂O | [7] |
| Molecular Weight | 160.17 g/mol | [7] |
| Appearance | Off-white to light brown solid | [1] |
| Purity | ≥97% (HPLC recommended) | [1] |
Safety & Handling Precautions
This compound is classified as an irritant and may be harmful if swallowed.[7] Adherence to standard laboratory safety procedures is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[8]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]
-
First Aid:
Application I: Synthesis of PARP Inhibitor Precursors via N-Acylation
The most direct application of this compound is the acylation of its primary amino group. This reaction forms a stable amide bond, which is a cornerstone of many pharmaceutical structures. In the context of PARP inhibitors, this amide linkage often connects the isoquinolinone core to a substituted aromatic ring, which occupies a key pocket in the enzyme's active site.
Causality and Experimental Rationale
The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic. It will readily attack the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. A non-nucleophilic organic base (e.g., triethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃) is required to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. The choice of an aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) is critical to prevent unwanted side reactions with the acylating agent.
Protocol: Synthesis of N-(1-oxo-1,2-dihydroisoquinolin-6-yl)benzamide
This protocol details a representative acylation using benzoyl chloride.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, TLC plates, and purification equipment.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.0 g, 6.24 mmol).
-
Dissolution: Add anhydrous DCM (e.g., 30 mL) and stir until the solid is fully suspended.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath. This is done to control the initial exotherm of the reaction.
-
Base Addition: Add triethylamine (e.g., 1.3 mL, 9.36 mmol) dropwise to the suspension.
-
Acylating Agent Addition: Slowly add benzoyl chloride (e.g., 0.8 mL, 6.86 mmol) dropwise over 5-10 minutes. A precipitate may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding deionized water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and then brine (20 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.
| Reactant/Product | Molar Mass ( g/mol ) | Role | Expected Yield |
| This compound | 160.17 | Starting Material | - |
| Benzoyl chloride | 140.57 | Acylating Agent | - |
| N-(1-oxo-1,2-dihydroisoquinolin-6-yl)benzamide | 264.28 | Product | >85% |
Application II: Functional Group Transformation via the Sandmeyer Reaction
While acylation builds upon the amino group, the Sandmeyer reaction completely transforms it. This powerful reaction allows for the conversion of the primary aromatic amine into a diazonium salt, an exceptionally good leaving group (N₂ gas).[10][11] The diazonium salt can then be displaced by a variety of nucleophiles, most commonly halides (Cl⁻, Br⁻) or cyanide (CN⁻), using a copper(I) salt as a catalyst.[12][13][14] This two-step process opens up a vast synthetic landscape, enabling the introduction of functionalities that are difficult to install directly.
Causality and Experimental Rationale
Step 1: Diazotization. The reaction of the primary amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HBr, HCl), forms the diazonium salt.[10][14] This reaction must be carried out at low temperatures (0-5 °C) because aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures.
Step 2: Nucleophilic Displacement. The displacement is a radical-nucleophilic aromatic substitution.[11][12] The copper(I) catalyst initiates the process via a single-electron transfer to the diazonium ion, which then loses dinitrogen gas to form an aryl radical. This radical reacts with the copper(II) halide to form the final aryl halide product and regenerate the copper(I) catalyst.[12]
Protocol: Synthesis of 6-Bromoisoquinolin-1(2H)-one
This protocol describes the conversion of the 6-amino group to a 6-bromo group.
Materials:
-
This compound (1.0 eq)
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Copper(I) bromide (CuBr) (1.2 eq)
-
Deionized Water
-
Ethyl Acetate
-
Standard laboratory glassware, magnetic stirrer, and safety equipment.
Step-by-Step Procedure:
-
Acidic Suspension: In a three-neck round-bottom flask equipped with a thermometer, add this compound (e.g., 5.0 g, 31.2 mmol) and 48% HBr (e.g., 30 mL). Stir to form a fine suspension.
-
Cooling: Cool the mixture to 0 °C in an ice-salt bath. It is critical to maintain the temperature between 0 and 5 °C for the entire diazotization step.
-
Diazotization: Dissolve sodium nitrite (e.g., 2.37 g, 34.3 mmol) in a minimal amount of cold water (e.g., 10 mL). Add this solution dropwise to the cooled suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stirring: Stir the resulting mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The mixture may change color.
-
Copper Catalyst: In a separate, larger flask, dissolve copper(I) bromide (e.g., 5.37 g, 37.4 mmol) in 48% HBr (e.g., 15 mL) and warm gently to ~60 °C.
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the warm CuBr solution. Vigorous evolution of nitrogen gas will occur. Caution: This step can be highly exothermic and release large volumes of gas; perform in a large flask within a fume hood and add the diazonium solution in portions.
-
Heating: After the initial effervescence subsides, heat the reaction mixture to 80 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water (200 mL). A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry.
-
Purification: The crude 6-Bromoisoquinolin-1(2H)-one can be purified by recrystallization from ethanol or by column chromatography to yield the final product.
Extension: The Suzuki-Miyaura Cross-Coupling Reaction
The true power of the Sandmeyer reaction is realized when its product is used in subsequent transformations. The resulting 6-Bromoisoquinolin-1(2H)-one is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[15] This reaction forges a new carbon-carbon bond between the isoquinolinone core and an aryl or vinyl group from a boronic acid or ester, enabling the rapid generation of molecular diversity for structure-activity relationship (SAR) studies.[15][16][17]
Protocol: Suzuki Coupling of 6-Bromoisoquinolin-1(2H)-one with Phenylboronic Acid
Materials:
-
6-Bromoisoquinolin-1(2H)-one (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vial, add 6-Bromoisoquinolin-1(2H)-one, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. This is crucial to prevent oxidation of the palladium catalyst.[15]
-
Solvent/Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, followed by the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath (typically 80-100 °C) and stir vigorously for 2-12 hours, monitoring by TLC or LC-MS.[15]
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction & Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain 6-phenylisoquinolin-1(2H)-one.
Conclusion
This compound is far more than a simple building block; it is a strategic starting point for complex molecular design. Its primary amino group provides a reliable anchor for elaboration via robust and well-understood reactions like N-acylation. Furthermore, its susceptibility to transformation via the Sandmeyer reaction unlocks a secondary level of synthetic potential, paving the way for powerful C-C bond-forming cross-coupling reactions. By mastering these fundamental protocols, researchers can effectively leverage the unique chemical properties of this intermediate to accelerate the discovery and development of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 7-aminoisoquinolin-1(2H)-one | 174302-46-6 [smolecule.com]
- 3. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 6-Amino-1,2-dihydroisoquinolin-1-one | C9H8N2O | CID 51342001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. Chemicals [chemicals.thermofisher.cn]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: 6-Aminoisoquinolin-1(2H)-one as a Versatile Scaffold for Advanced Fluorescent Probes
Prepared by: Gemini, Senior Application Scientist
Abstract
The quest for sensitive and selective fluorescent probes is a cornerstone of modern biological and chemical research. The 6-aminoisoquinolin-1(2H)-one core structure has emerged as a privileged scaffold in the design of such probes. Its inherent fluorescence, coupled with a reactive amino group at the C6 position, provides a versatile platform for developing sophisticated sensors for ions, pH, and specific biomolecules. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles, applications, and detailed protocols for utilizing this compound in the development of novel fluorescent probes.
Introduction: The Merits of the this compound Scaffold
This compound is a heterocyclic compound recognized for its utility as a building block in medicinal chemistry and materials science. Its rigid, planar structure contributes to favorable photophysical properties, while the primary amino group serves as a convenient chemical handle for synthetic modification. This allows for the strategic attachment of various recognition moieties (receptors) that can selectively interact with specific analytes.
The core principle behind using this scaffold is the modulation of its fluorescence output upon binding of an analyte. This can be achieved through several photophysical mechanisms, including:
-
Photoinduced Electron Transfer (PeT): A non-fluorescent state is maintained when an electron-rich receptor quenches the fluorophore's excited state. Analyte binding to the receptor inhibits this quenching, "turning on" fluorescence.
-
Intramolecular Charge Transfer (ICT): The electronic properties of the molecule are altered upon analyte binding, leading to a shift in the emission wavelength. This enables ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is measured, providing a robust and internally calibrated signal.
-
Förster Resonance Energy Transfer (FRET): The scaffold can act as a donor or acceptor in a FRET pair, with analyte binding causing a conformational change that alters the distance between the pair, thus modulating the FRET efficiency.
The versatility of the isoquinoline and quinoline core in probe development is well-documented, with applications ranging from pH sensing to metal ion detection and live-cell imaging. Derivatives of 6-aminoquinoline, a closely related structure, have been shown to exhibit significant fluorescence enhancement and large Stokes shifts, making them suitable for real-time determination of proton concentrations.
Physicochemical Properties of the Core Scaffold
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | |
| CAS Number | 216099-46-6 | |
| Appearance | Light or pale yellow solid | |
| Purity (Typical) | ≥ 97% | |
| Storage Conditions | 0-8 °C, protect from light |
Principle of Probe Design and Mechanism
The rational design of a fluorescent probe based on this compound involves the conjugation of a receptor unit to the core fluorophore. The choice of the receptor determines the probe's selectivity for a specific analyte.
For example, to create a pH sensor, a group that undergoes protonation/deprotonation within the physiological range, such as a pyridine or aniline derivative, can be attached. For metal ion detection, a chelating agent like dipicolylamine (for Zn²⁺) or a Schiff base can be incorporated.
The synthesis often involves a condensation reaction between the amino group of the scaffold and an aldehyde or ketone on the receptor molecule, forming a Schiff base. This reaction is generally straightforward and allows for a modular approach to probe design.
Photophysical Properties of Representative Derivatives
The conjugation of different moieties to the this compound core significantly influences its optical properties. The table below summarizes data for related quinoline-based Schiff base derivatives, illustrating the tunability of the scaffold.
| Derivative Type | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Solvent | Reference |
| Quinoline-Salicylaldehyde | ~370-400 | ~460-530 | ~65-150 | 0.12 - 0.85 | DMSO, MeOH | |
| Quinoline-Chalcone | ~450 | ~550 | ~100 | - | Aqueous Micellar | |
| Ratiometric pH Probe | 475 / 558 | 531 / 588 | - | - | Aqueous |
Detailed Protocol: Ratiometric pH Sensing in Live Cells
This protocol describes the application of a hypothetical ratiometric pH probe, IQ-pH , derived from this compound for monitoring intracellular pH changes. The probe is designed based on the protonation-activable resonance charge transfer (PARCT) mechanism, similar to established quinoline-based pH sensors.
Materials and Reagents
-
Probe: IQ-pH (synthesized from this compound and a suitable aldehyde receptor).
-
Cell Line: HeLa (Human cervical cancer) or NIH 3T3 (Mouse embryonic fibroblast) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Buffers: Phosphate-Buffered Saline (PBS, pH 7.4), a set of calibration buffers (e.g., HEPES/MES based) with pH values ranging from 6.0 to 8.0 containing nigericin.
-
Imaging Supplies: 35 mm glass-bottom confocal dishes, DMSO (anhydrous), cell incubator (37°C, 5% CO₂).
-
Instrumentation: Confocal Laser Scanning Microscope with two detection channels (e.g., Channel 1: 510-560 nm, Channel 2: 570-620 nm).
Experimental Workflow Diagram
Step-by-Step Methodology
Rationale: This protocol is designed to provide quantitative measurements of intracellular pH by correlating the fluorescence intensity ratio of the IQ-pH probe to a calibrated pH scale. Ratiometric imaging minimizes artifacts from variations in probe concentration, cell thickness, and excitation intensity.
-
Cell Culture and Seeding:
-
Culture HeLa or NIH 3T3 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells onto 35 mm glass-bottom confocal dishes at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
-
Causality: Allowing cells to adhere overnight ensures they are in a healthy state and have a normal morphology for imaging.
-
-
Probe Preparation and Loading:
-
Prepare a 1.0 mM stock solution of the IQ-pH probe in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed serum-free culture medium to a final working concentration of 5 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the 5 µM probe solution to the cells and incubate for 30 minutes at 37°C.
-
Causality: A short incubation in serum-free medium facilitates probe uptake. DMSO is used for the stock solution due to the high solubility of many organic probes.
-
-
Washing and Imaging:
-
After incubation, remove the probe-containing medium and wash the cells three times with warm PBS (pH 7.4) to remove any extracellular probe.
-
Add fresh, pre-warmed culture medium or PBS to the dish.
-
Immediately transfer the dish to the confocal microscope stage, which should be equipped with a live-cell incubation chamber (37°C, 5% CO₂).
-
Causality: Thorough washing is critical to reduce background fluorescence and ensure the signal originates from within the cells.
-
-
Confocal Microscopy and Data Acquisition:
-
Excite the probe at a wavelength suitable for both protonated and deprotonated forms (e.g., 488 nm).
-
Simultaneously collect fluorescence emission in two separate channels. Based on similar probes, these might be Channel 1 (protonated form): 510-560 nm and Channel 2 (deprotonated form): 570-620 nm.
-
Adjust laser power and detector gain to avoid saturation while ensuring a good signal-to-noise ratio. Capture images of several fields of view.
-
-
Intracellular pH Calibration (Self-Validation):
-
To convert fluorescence ratios into absolute pH values, a calibration curve must be generated.
-
Prepare a series of calibration buffers (pH 6.0, 6.5, 7.0, 7.5, 8.0) containing 10 µM nigericin (a H⁺/K⁺ ionophore that equilibrates intracellular and extracellular pH).
-
For each pH point, treat a separate dish of probe-loaded cells with the corresponding calibration buffer for 10-15 minutes.
-
Image the cells as described in step 4.
-
Causality: This critical step validates the probe's response and allows for the conversion of arbitrary ratio units to a meaningful physiological parameter (pH).
-
Data Analysis
-
Image Processing:
-
Using image analysis software (e.g., ImageJ/Fiji, CellProfiler), define Regions of Interest (ROIs) corresponding to individual cells.
-
For each cell, measure the mean fluorescence intensity in Channel 1 (I_Ch1) and Channel 2 (I_Ch2).
-
Calculate the intensity ratio (R = I_Ch1 / I_Ch2) for each cell.
-
-
Calibration Curve Generation:
-
For the calibration samples, calculate the average ratio value at each known pH.
-
Plot the average ratio (R) as a function of the buffer pH.
-
Fit the data to a sigmoidal curve to determine the probe's dynamic range and pKa. The data should be linear over the physiological range.
-
-
Quantification of Experimental Samples:
-
Use the linear portion of the calibration curve to interpolate the intracellular pH of your experimental cells from their measured ratio values.
-
Applications and Future Directions
The this compound scaffold is not limited to pH sensing. Its versatility makes it a prime candidate for developing probes for a wide range of applications in research and drug development:
-
Ion Detection: By incorporating specific chelators, probes for biologically important metal ions like Zn²⁺, Cu²⁺, and Fe²⁺ can be developed for studying metallobiology and neurochemistry.
-
Enzyme Activity: Probes can be designed with recognition sites that are cleaved by specific enzymes, leading to a change in fluorescence. This is useful for monitoring enzymatic activity in real-time.
-
Hypoxia Sensing: The related 6-nitroquinoline can be reduced to the fluorescent 6-aminoquinoline selectively under hypoxic conditions, a principle that can be adapted to develop probes for imaging low-oxygen environments in tumors.
-
Drug Discovery: Derivatives of isoquinolinone are investigated as inhibitors of enzymes like Poly (ADP-ribose) Polymerase (PARP), which is crucial for DNA damage repair. Fluorescently tagged versions could be used to study drug uptake, distribution, and target engagement.
The continued development of probes based on this scaffold, particularly those with two-photon excitation and near-infrared (NIR) emission, will further enhance their utility for deep-tissue and in vivo imaging.
Application Notes & Protocols: Utilizing 6-Aminoisoquinolin-1(2H)-one in Neurological Disorder Research
Introduction: Targeting PARP-1 Overactivation in the Central Nervous System
Neurodegenerative diseases, including ischemic stroke, Alzheimer's, and Parkinson's disease, share common pathological hallmarks of oxidative stress, DNA damage, and subsequent neuronal cell death.[1][2] A key mediator in these processes is Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme that acts as a primary sensor for DNA single-strand breaks.[3][4] While essential for DNA repair under physiological conditions, massive DNA damage—triggered by events like ischemia-reperfusion or severe oxidative stress—causes hyperactivation of PARP-1.[1][5]
This overactivation initiates a catastrophic cascade: rapid depletion of its substrate, NAD+, leads to a severe cellular energy crisis and ATP depletion.[1][6] Ultimately, this triggers the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, culminating in a caspase-independent form of programmed cell death known as parthanatos.[1][3][5] Pharmacological inhibition of PARP-1 has therefore emerged as a major therapeutic strategy to preserve neuronal integrity in the face of such insults.[3][5]
6-Aminoisoquinolin-1(2H)-one belongs to the isoquinolinone class of compounds, many of which are recognized as potent PARP inhibitors.[6][7] Its structure serves as a key building block for synthesizing therapeutic agents targeting neurological disorders.[3] This document provides a comprehensive guide for researchers on the utilization of this compound as a PARP-1 inhibitor in preclinical neurological research. The following protocols are representative methodologies designed to enable the investigation of its neuroprotective potential and mechanism of action.
Biochemical Profile and Handling of this compound
A thorough understanding of the compound's physical and chemical properties is critical for reproducible experimental design. While specific, peer-reviewed data on the PARP-1 inhibitory concentration of this compound is not widely published, its derivatives have shown potent activity.[6] The following table summarizes its known properties and provides a template for preparing stock solutions, a crucial first step in any experimental workflow.
| Property | Value / Recommendation | Source |
| Molecular Formula | C₉H₈N₂O | [4][8] |
| Molecular Weight | 160.17 g/mol | [4][8] |
| Appearance | Light or pale yellow solid | [3] |
| Purity | ≥97% (HPLC recommended) | [3] |
| Primary Target | Poly(ADP-ribose) polymerase (PARP) family | [7] |
| Storage | Store solid at 0-8 °C | [3] |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents like DMSO. | [9][10][11] |
Protocol 1: Preparation of Stock and Working Solutions
Rationale: Due to its limited aqueous solubility, this compound must first be dissolved in an organic solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. This stock can then be diluted into aqueous cell culture media or buffers for experiments. This two-step process ensures complete dissolution and accurate final concentrations, while keeping the final DMSO concentration low enough to avoid solvent-induced cytotoxicity (typically ≤0.1%).
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Prepare 10 mM DMSO Stock Solution:
-
Equilibrate the vial of this compound and DMSO to room temperature.
-
Calculate the required volume of DMSO. For example, to make 1 mL of a 10 mM stock from a compound with a MW of 160.17:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 160.17 g/mol * (1000 mg / 1 g) = 1.60 mg
-
-
Weigh out 1.60 mg of the compound and dissolve it in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to 6 months.
-
-
Preparation of Working Solutions:
-
For cell-based assays, dilute the 10 mM stock solution directly into the final cell culture medium immediately before use.
-
Example: To prepare a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock. Add 1 µL of the 10 mM stock to 999 µL of culture medium.
-
Crucial Control: Always prepare a "vehicle control" containing the same final concentration of DMSO as the highest concentration of the compound used in your experiment.
-
Core Application: In Vitro Neuroprotection & Mechanistic Validation
The primary application of a putative PARP inhibitor in this context is to determine if it can protect neurons from a death-inducing stimulus. The following workflow outlines a robust method to assess neuroprotection and validate that the protective effect is mediated by the inhibition of PARP-1.
Caption: Experimental workflow for in vitro neuroprotection assay.
Protocol 2: Neuroprotection Assay Against Oxidative Stress
Rationale: Oxidative stress is a common pathway of neuronal injury in many neurological disorders. Hydrogen peroxide (H₂O₂) is a widely used agent to induce oxidative DNA damage and, consequently, PARP-1 overactivation and cell death. This protocol uses the MTT assay, a colorimetric method that measures the metabolic activity of living cells, to quantify the protective effect of this compound.[12][13][14]
Materials:
-
Differentiated neuronal cells (e.g., SH-SY5Y) in a 96-well plate
-
This compound working solutions
-
Hydrogen peroxide (H₂O₂) solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or pure DMSO)[13]
-
96-well plate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Culture: Seed and differentiate SH-SY5Y cells to a neuronal phenotype according to standard laboratory protocols. Ensure each well has a healthy, confluent monolayer.
-
Pre-treatment:
-
Remove the old medium.
-
Add 100 µL of fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle (DMSO) to the respective wells.
-
Include "cells only" (no treatment) and "insult only" (vehicle pre-treatment) control groups.
-
Incubate at 37°C, 5% CO₂ for 1-2 hours.
-
-
Induction of Oxidative Stress:
-
Add H₂O₂ to the wells to a final concentration that induces ~50% cell death (this must be optimized for your cell line, typically 100-500 µM). Do not add H₂O₂ to the "cells only" control wells.
-
Incubate for the desired period (e.g., 4-24 hours).
-
-
MTT Assay:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Normalize the data by setting the absorbance of the "cells only" control to 100% viability.
-
Calculate the percentage of neuroprotection for each concentration of this compound relative to the "insult only" control.
-
Protocol 3: Mechanistic Validation by Western Blot for PAR
Rationale: To confirm that the observed neuroprotection is due to PARP inhibition, it is essential to measure the levels of poly(ADP-ribose) (PAR), the direct product of PARP enzyme activity. A successful inhibitor will significantly reduce the accumulation of PAR following a DNA-damaging insult.[9][10]
Materials:
-
Cells cultured in 6-well plates, treated as in the neuroprotection assay.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: Anti-PAR (mouse monoclonal is common).[10]
-
Primary antibody: Loading control (e.g., anti-β-Actin or anti-GAPDH).
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP).
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (load 20-30 µg per lane) and separate them on an 8% SDS-PAGE gel.[10]
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-PAR antibody (e.g., 1:1000 dilution) overnight at 4°C.[9]
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[10]
-
-
Detection: Develop the blot using an ECL substrate and image the chemiluminescent signal. The PAR signal will appear as a smear of high molecular weight bands, as PAR can be attached to many different proteins.
-
Re-probing: Strip the membrane and re-probe with a loading control antibody to confirm equal protein loading across all lanes.
-
Analysis: Quantify the band intensity of the PAR smear and normalize it to the loading control. A potent inhibitor should show a dramatic reduction in the PAR signal in the insult + inhibitor group compared to the insult-only group.
Caption: PARP-1 mediated cell death pathway and point of inhibition.
Advanced Application: Framework for In Vivo Studies
Transitioning from in vitro success to an in vivo model is a critical step in drug development. The middle cerebral artery occlusion (MCAo) model in rodents is a widely accepted standard for mimicking ischemic stroke.
Rationale: This framework provides the logical steps to evaluate the neuroprotective efficacy of this compound in a clinically relevant animal model. The primary goals are to determine if the compound can reduce the volume of brain tissue death (infarct size) and improve neurological function following a stroke.
General Protocol Outline (Requires IACUC Approval):
-
Pharmacokinetic/Dose-Finding Study (Preliminary Step):
-
Before efficacy studies, administer various doses of this compound to a small cohort of animals via a chosen route (e.g., intraperitoneal (IP) injection).
-
The goal is to establish a dose that is well-tolerated and achieves a theoretical therapeutic concentration in the brain without causing adverse effects.
-
-
MCAo Surgery:
-
Induce focal cerebral ischemia in anesthetized rodents (rats or mice) using the intraluminal filament method to temporarily occlude the MCA.
-
After a set period (e.g., 60-90 minutes), withdraw the filament to allow reperfusion, mimicking the clinical scenario of clot removal.
-
-
Compound Administration:
-
Divide animals into treatment and vehicle control groups.
-
Administer the predetermined dose of this compound or vehicle at a clinically relevant time point, such as immediately after reperfusion.
-
-
Outcome Assessment (24-72 hours post-MCAo):
-
Neurological Scoring: Evaluate motor and sensory deficits using a standardized scale (e.g., Garcia score). This provides a functional measure of recovery.
-
Infarct Volume Analysis:
-
Euthanize the animals and harvest the brains.
-
Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable, metabolically active tissue red, leaving the infarcted (dead) tissue pale white.
-
Quantify the infarct volume as a percentage of the total brain volume using image analysis software.
-
-
Expected Result: A successful neuroprotective agent like this compound would be expected to significantly reduce the infarct volume and improve the neurological scores in the treated group compared to the vehicle-treated group.
References
- 1. escholarship.org [escholarship.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Amino-1,2-dihydroisoquinolin-1-one | C9H8N2O | CID 51342001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of amiodarone in a mouse model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse model of focal cerebral ischemia using endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotective effect of 6-paradol in focal cerebral ischemia involves the attenuation of neuroinflammatory responses in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimized dose of hydrogen-enriched water with minocycline combination therapy in experimental ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Aminoisoquinolin-1(2H)-one as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Isoquinolinone Scaffold
The isoquinolin-1(2H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The strategic incorporation of an amino group at the 6-position, yielding 6-aminoisoquinolin-1(2H)-one, introduces a versatile functional handle for further molecular elaboration, enhancing its value as a key building block in drug discovery.[3] This amino group not only allows for the introduction of diverse functionalities through reactions like acylation and alkylation but also significantly influences the electronic properties of the heterocyclic system.
This technical guide provides an in-depth exploration of this compound as a pivotal intermediate in the synthesis of bioactive molecules, with a particular focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will detail synthetic protocols for the preparation of this key building block and its subsequent derivatization, elucidating the chemical principles that underpin these transformations.
Core Applications in Medicinal Chemistry
The this compound scaffold is a cornerstone in the design of various enzyme inhibitors. Its derivatives have shown promise in targeting a range of proteins implicated in disease, including:
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: This is arguably the most significant application of the this compound core. The isoquinolinone moiety mimics the nicotinamide portion of the NAD+ substrate, enabling competitive inhibition of the PARP enzyme.[4] Several potent PARP inhibitors are based on this scaffold, with applications in oncology.[5]
-
Kinase Inhibitors: The isoquinoline framework is a common feature in kinase inhibitors, where it can interact with the hinge region of the ATP-binding site.[6]
-
Other Therapeutic Targets: Derivatives have also been investigated for their activity against other enzymes and receptors, highlighting the broad utility of this scaffold in medicinal chemistry.[3]
Synthesis of the this compound Building Block
Two primary synthetic routes are presented here for the preparation of this compound, starting from readily available precursors.
Protocol 1: Synthesis via Reduction of 6-Nitroisoquinolin-1(2H)-one
This is a common and reliable method that involves the nitration of the isoquinolinone core followed by reduction of the nitro group.
Workflow Diagram:
Caption: Synthetic workflow for Protocol 1.
Step 1: Synthesis of 6-Nitroisoquinolin-1(2H)-one
This step involves the construction of the isoquinolinone ring system from 2-methyl-4-nitrobenzoic acid. While several methods exist for this cyclization, a common approach involves conversion to an intermediate that can undergo intramolecular condensation.
Materials:
-
2-Methyl-4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (NH₃) or an amine source
-
Appropriate solvents (e.g., Toluene, Dichloromethane)
-
Standard laboratory glassware and heating apparatus
Procedure (Conceptual Outline):
-
Acid Chloride Formation: Convert 2-methyl-4-nitrobenzoic acid to the corresponding acid chloride by reacting with thionyl chloride. This activates the carboxylic acid for subsequent amidation.
-
Amidation: React the acid chloride with ammonia or a suitable amine to form the corresponding benzamide.
-
Cyclization: Induce intramolecular cyclization of the benzamide intermediate to form the 6-nitroisoquinolin-1(2H)-one ring. This step may require specific reagents and heating.
Step 2: Reduction of 6-Nitroisoquinolin-1(2H)-one to this compound
The reduction of the nitro group is a critical step and can be achieved through various methods. Catalytic hydrogenation is a clean method, but reduction using tin(II) chloride is also highly effective and often used in laboratory settings.[7]
Materials:
-
6-Nitroisoquinolin-1(2H)-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a reflux condenser
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-nitroisoquinolin-1(2H)-one (1.0 eq) in ethanol.
-
Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[8] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[9]
-
Rationale for Experimental Choices:
-
SnCl₂/HCl: This is a classic and robust reducing system for aromatic nitro groups. Tin(II) is a mild reducing agent, and the acidic medium is necessary for the reaction to proceed. It is generally chemoselective for the nitro group in the presence of other reducible functionalities.[6]
-
Ethanol as Solvent: Ethanol is a good solvent for many organic compounds and is compatible with the reaction conditions.
-
Neutralization and Extraction: The basic work-up is necessary to neutralize the acidic reaction mixture and to deprotonate the amine product, making it soluble in the organic extraction solvent.
Protocol 2: Synthesis from 6-Bromoisoquinolin-1(2H)-one
This alternative route involves a nucleophilic aromatic substitution on a pre-formed isoquinolinone ring.
Workflow Diagram:
Caption: Synthetic workflow for Protocol 2.
Detailed Protocol (adapted from a similar transformation): [10]
-
Buchwald-Hartwig Amination:
-
To a solution of 6-bromoisoquinolin-1(2H)-one (1.0 eq) in toluene, add benzophenone imine (1.2 eq), sodium tert-butoxide (3.0 eq), and a palladium catalyst with a suitable ligand (e.g., Pd₂(dba)₃ and BINAP).
-
Degas the mixture and heat to 105 °C for 72 hours.
-
-
Hydrolysis/Deprotection:
-
Cool the reaction mixture and add methanol, hydroxylamine hydrochloride (1.8 eq), and sodium acetate (2.4 eq).
-
Stir at room temperature for 72 hours.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture and purify by silica gel chromatography (DCM/MeOH gradient) to afford this compound.
-
Rationale for Experimental Choices:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of the amino group. Benzophenone imine serves as an ammonia equivalent.
-
Hydrolysis: The subsequent hydrolysis step removes the benzophenone protecting group to reveal the primary amine.
Derivatization of this compound for Bioactive Molecules
The 6-amino group provides a reactive site for a variety of chemical transformations, enabling the synthesis of a diverse library of compounds for biological screening.
Protocol 3: Amide Bond Formation for PARP Inhibitor Synthesis
Amide bond formation is a fundamental reaction in medicinal chemistry. Here, we describe a general protocol for the acylation of this compound with a carboxylic acid, a key step in the synthesis of many PARP inhibitors.
Reaction Scheme:
Caption: General scheme for amide bond formation.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., a substituted benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring apparatus
Detailed Protocol:
-
Reaction Setup: To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Addition of Amine: Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture, followed by the addition of DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Rationale for Experimental Choices:
-
EDC/HOBt: This is a widely used and efficient coupling system for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions and racemization, and reacts efficiently with the amine.[11]
-
DIPEA: A non-nucleophilic base used to scavenge the acid formed during the reaction and to ensure the amine is in its free base form for nucleophilic attack.
-
DMF: A polar aprotic solvent that is excellent for dissolving a wide range of reactants for coupling reactions.
Protocol 4: N-Alkylation of the Isoquinolinone Nitrogen
Alkylation of the nitrogen atom at the 2-position of the isoquinolinone ring is another common derivatization strategy.
Reaction Scheme:
Caption: General scheme for N-alkylation.
Detailed Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).
-
Addition of Alkylating Agent: Add the desired alkyl halide (R-X, e.g., benzyl bromide or a functionalized alkyl iodide) (1.1 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 3.
Rationale for Experimental Choices:
-
Base: The base is required to deprotonate the isoquinolinone nitrogen, making it a more potent nucleophile for the reaction with the alkyl halide.
-
Solvent: Polar aprotic solvents like DMF and acetonitrile are typically used for N-alkylation reactions as they effectively solvate the ions involved.
Application in PARP Inhibitor Design: The Case of Talazoparib
Talazoparib is a highly potent PARP inhibitor used in the treatment of certain cancers.[12] While the complete synthesis of Talazoparib is a multi-step process, the isoquinolinone core is a key structural feature that contributes to its high affinity for the PARP enzyme. The derivatization of the this compound scaffold with appropriate functionalities is a crucial aspect of designing such potent inhibitors.
Mechanism of PARP Inhibition:
Caption: Mechanism of PARP inhibition.
Data Presentation: Potency of Isoquinolinone-Based PARP Inhibitors
The following table summarizes the inhibitory potency (IC₅₀) of Talazoparib and other relevant PARP inhibitors against the PARP1 enzyme and various cancer cell lines.
| Compound | PARP1 IC₅₀ (nM) | MDA-MB-436 (BRCA1 mutant) IC₅₀ (µM) | MDA-MB-231 (BRCA wild-type) IC₅₀ (µM) |
| Talazoparib | 0.57[13] | ~0.13 | ~0.48 |
| Olaparib | - | ~4.7 | <20 |
| Rucaparib | - | ~2.3 | <10 |
| Niraparib | - | ~3.2 | ≤20 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its strategic importance is particularly evident in the development of potent PARP inhibitors, where the isoquinolinone core serves as a key pharmacophore. The synthetic protocols and derivatization strategies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this privileged scaffold, paving the way for the discovery of novel therapeutics.
References
- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. thalesnano.com [thalesnano.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 10. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
- 13. medkoo.com [medkoo.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Aminoisoquinolin-1(2H)-one
Welcome to the technical support hub for the synthesis of 6-Aminoisoquinolin-1(2H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic compound. As a key intermediate in the development of novel therapeutics for neurological disorders and cancer, optimizing its synthesis is crucial.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Overview of Primary Synthetic Strategies
The successful synthesis of this compound hinges on the efficient introduction of an amino group onto the isoquinolinone core. Two principal, high-yielding strategies have emerged as the most reliable in the field:
-
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This is a powerful method for forming the aryl-nitrogen bond directly, starting from an appropriately halogenated precursor like 6-bromoisoquinolin-1(2H)-one.[3][4]
-
Reduction of a Nitro Precursor: This classic route involves the synthesis of 6-nitroisoquinolin-1(2H)-one, followed by the chemical reduction of the nitro group to the desired amine.[5]
The choice between these routes often depends on the availability and cost of starting materials, scalability requirements, and the specific equipment available in your laboratory.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis in a direct question-and-answer format.
Route 1: Buchwald-Hartwig Amination of 6-Haloisoquinolin-1(2H)-one
This reaction is highly effective but sensitive to several parameters. Low yields or reaction failures can almost always be traced back to the catalyst system, base, or reaction conditions.
Q1: My reaction yield is very low, or I'm only recovering unreacted 6-bromoisoquinolin-1(2H)-one. What are the most common causes?
A1: This is a classic symptom of an inactive or inefficient catalytic cycle. The Buchwald-Hartwig amination is a complex process, and its success depends on the delicate interplay between the palladium source, ligand, base, and solvent.[6]
-
Expertise & Experience: The most common culprit is the palladium(0) active catalyst not forming or being deactivated. Oxidative addition of the aryl halide to Pd(0) is the first crucial step.[6] If this fails, the reaction will not proceed.
-
Causality & Troubleshooting Steps:
-
Catalyst/Ligand Integrity: Is your palladium precatalyst (e.g., Pd₂(dba)₃) fresh? It can degrade over time. Is your phosphine ligand (e.g., BINAP, Xantphos) pure and free of phosphine oxides?[7] Phosphine oxides can inhibit the catalyst. Action: Use freshly purchased or properly stored reagents. Consider using a pre-formed, air-stable Pd(II) precatalyst that generates the active Pd(0) species in situ.[4]
-
Base Selection & Strength: The base is not just a proton scavenger; it is critical for the deprotonation of the amine to facilitate its coordination to the palladium center.[6] A base that is too weak or not sufficiently soluble in the reaction medium will halt the catalytic cycle. Sodium t-butoxide (NaOtBu) is commonly used because of its high basicity and reasonable solubility in solvents like toluene or THF.[7] Action: Ensure your base is anhydrous and highly pure. If using a weaker base like Cs₂CO₃ or K₂CO₃, the reaction may require higher temperatures or a more polar solvent to be effective.[8]
-
Solvent & Atmosphere: Oxygen is the enemy of the active Pd(0) catalyst. Incomplete degassing of the reaction solvent and vessel is a frequent cause of failure. Action: The solvent (typically toluene, THF, or dioxane) must be anhydrous and thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.[3][7] Maintain a positive pressure of inert gas throughout the reaction.
-
Ammonia Source: Using ammonia gas can be challenging. Ammonia equivalents like benzophenone imine, followed by hydrolysis, provide a more reliable and controllable source of the -NH₂ group.[7][9]
-
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Q2: I'm observing significant side products, such as the de-brominated isoquinolinone or biaryl species. How can I minimize these?
A2: These side reactions are competitive with the desired C-N bond formation and indicate issues with reaction kinetics or catalyst selectivity.
-
Hydrodehalogenation (Removal of Bromine): This occurs when the aryl halide complex undergoes reduction instead of coupling. It is often promoted by trace amounts of water or alcohol and can be exacerbated at high temperatures. Action: Ensure strictly anhydrous conditions. Use a well-dried solvent and reagents.
-
Biaryl Formation (Homocoupling): This side reaction can be favored if the stoichiometry of the amine coupling partner is too low.[8] Action: Ensure the amine or its equivalent is used in a slight excess. Additionally, choosing the right ligand is critical. Bulky, electron-rich phosphine ligands often improve selectivity for the desired C-N coupling over C-C coupling.
Route 2: Reduction of 6-Nitroisoquinolin-1(2H)-one
This is a more traditional and often robust method. However, achieving a clean and complete reduction can be challenging.
Q1: The reduction of the nitro group is incomplete, and I have a mixture of starting material, product, and possibly intermediate nitroso/hydroxylamine species. How can I fix this?
A1: Incomplete reduction is typically a problem of catalyst activity, hydrogen source availability, or reaction conditions.
-
Catalyst Activity: The most common method is catalytic hydrogenation using palladium on carbon (Pd/C). The catalyst can lose activity if it's old, has been exposed to air, or if the starting material contains catalyst poisons (like sulfur compounds). Action: Use fresh, high-quality Pd/C. Ensure the catalyst is handled under a blanket of inert gas or as a wet slurry to prevent deactivation.
-
Hydrogen Source:
-
H₂ Gas: If using a balloon or a Parr shaker, ensure there are no leaks. The pressure needs to be maintained. For difficult reductions, increasing the pressure of H₂ gas can significantly increase the reaction rate.
-
Transfer Hydrogenation: Reagents like ammonium formate or cyclohexene can be excellent hydrogen donors in the presence of Pd/C. This method avoids the need for specialized pressure equipment. If this is failing, the issue may be the stoichiometry or decomposition of the hydrogen donor. Action: Use a larger excess of the hydrogen donor (e.g., 5-10 equivalents of ammonium formate).
-
-
Solvent and pH: The reaction is often run in solvents like methanol, ethanol, or ethyl acetate. The pH can sometimes influence the reaction rate and selectivity. Action: Ensure the nitro compound is fully dissolved. In some cases, the addition of a small amount of acetic acid can help, but this should be done cautiously as it can promote side reactions.
Q2: My final product is a dark brown or black tar, making purification difficult. What causes this and how can I prevent it?
A2: The reduction of aromatic nitro groups can sometimes lead to the formation of polymeric, colored byproducts, especially if reaction intermediates are exposed to oxidative conditions.
-
Causality: Intermediates like nitroso and hydroxylamine species can condense or polymerize. This is more likely if the reaction is sluggish or if oxygen is introduced during the workup.
-
Troubleshooting & Prevention:
-
Inert Atmosphere Workup: After the reaction is complete, filter the catalyst (e.g., through Celite®) under a stream of nitrogen or argon. This prevents air from oxidizing the newly formed, highly reactive amine.
-
Activated Charcoal Treatment: After filtration, the crude solution can be treated with a small amount of activated charcoal to adsorb colored impurities. Stir for 15-30 minutes and then filter again.[5]
-
Purification Method: Column chromatography on silica gel is a standard method for purification.[7] A gradient elution, for example, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (0-10% MeOH), is often effective.[7]
-
Frequently Asked Questions (FAQs)
Q: Which is the better starting material: 6-bromo- or 6-nitroisoquinolin-1(2H)-one?
A: The "better" route depends on your specific circumstances.
-
Buchwald-Hartwig (from 6-bromo): This is often a more direct, single-step transformation to the final product. However, it requires expensive palladium catalysts and ligands, and the reaction can be sensitive to air and moisture. It is an excellent choice for small to medium-scale synthesis where optimization is feasible.[8]
-
Nitro Reduction (from 6-nitro): This is a two-step process (nitration then reduction). The reagents for both steps are generally cheaper and the reduction step is often more scalable and less sensitive than the cross-coupling reaction. This route may be preferable for large-scale synthesis.[5]
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a solvent system that gives good separation between your starting material and product (e.g., 10% Methanol in DCM). Visualize the spots under UV light. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to confirm the consumption of starting material and the formation of the product with the correct mass-to-charge ratio (m/z for C₉H₈N₂O is 160.17).[10]
Q: What are the key safety considerations for these syntheses?
A:
-
Palladium Catalysts: While not highly toxic, fine powders can be an inhalation hazard. Handle in a fume hood and wear appropriate PPE.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under inert gas.
-
Sodium t-Butoxide: This is a strong, corrosive base. Avoid contact with skin and moisture.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and there are no ignition sources. When using Pd/C, be aware that it can be pyrophoric, especially after filtration when it is dry. Do not allow the dry catalyst to come into contact with flammable solvents in the presence of air.
Key Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is adapted from a procedure described for a similar substrate.[7]
-
Setup: To an oven-dried flask, add 6-bromoisoquinolin-1(2H)-one (1.0 eq), sodium t-butoxide (3.0 eq), and BINAP (0.7 eq).
-
Inert Atmosphere: Seal the flask and purge with argon for 15 minutes.
-
Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by benzophenone imine (1.2 eq).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq).
-
Reaction: Heat the mixture to 105 °C and stir for 48-72 hours, monitoring by TLC/LC-MS.
-
Hydrolysis: Cool the reaction to room temperature. Add methanol, followed by hydroxylamine hydrochloride (1.8 eq) and sodium acetate (2.4 eq). Stir at room temperature for 72 hours.
-
Workup & Purification: Concentrate the mixture and purify by silica gel chromatography (0-10% MeOH in DCM) to yield this compound.[7]
Protocol 2: Nitro Group Reduction
This is a general procedure for catalytic transfer hydrogenation.
-
Setup: In a round-bottom flask, dissolve 6-nitroisoquinolin-1(2H)-one (1.0 eq) in methanol or ethanol.
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).
-
Hydrogen Source: Add ammonium formate (5.0 eq) in portions. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until TLC/LC-MS indicates complete consumption of the starting material.
-
Workup: Cool the mixture, and carefully filter through a pad of Celite® under an inert atmosphere to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized or purified by column chromatography as described above.
Data Summary Tables
Table 1: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Typical Reagents/Conditions | Rationale & Key Considerations |
| Aryl Halide | 6-bromoisoquinolin-1(2H)-one | Bromides are a good balance of reactivity and stability. |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst.[7] |
| Ligand | BINAP, Xantphos | Bulky, electron-rich phosphines promote reductive elimination.[6][7] |
| Base | NaOtBu, Cs₂CO₃ | Strong, non-nucleophilic base is required.[7][8] |
| Amine Source | Benzophenone imine (then hydrolysis) | Solid, air-stable ammonia equivalent.[7] |
| Solvent | Toluene, THF, 1,4-Dioxane | Must be anhydrous and degassed.[3] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Table 2: Common Conditions for Nitro Group Reduction
| Parameter | Typical Reagents/Conditions | Rationale & Key Considerations |
| Catalyst | 10% Pd/C, Raney Nickel, SnCl₂ | Pd/C is most common and efficient.[5] |
| Hydrogen Source | H₂ gas (1-4 atm), Ammonium Formate | H₂ gas is clean but requires pressure equipment. Transfer hydrogenation is operationally simpler. |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Protic solvents are generally effective. |
| Temperature | Room Temperature to 50 °C | Reaction is typically exothermic; may require initial cooling. |
| Additives | Acetic Acid (catalytic) | Can sometimes accelerate the reaction but use with caution. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 6-Aminoisoquinolin-1-ol synthesis - chemicalbook [chemicalbook.com]
- 8. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | CoLab [colab.ws]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Amino-1,2-dihydroisoquinolin-1-one | C9H8N2O | CID 51342001 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 6-Aminoisoquinolin-1(2H)-one
Welcome to the technical support center for 6-Aminoisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and accuracy of your results.
Introduction to this compound Stability
This compound is a versatile heterocyclic compound with significant potential in pharmaceutical research and development.[1] Its unique structure, featuring an amino group and a lactam moiety within the isoquinoline framework, makes it a valuable building block for synthesizing novel therapeutic agents.[1] However, the very features that make this molecule reactive and useful also render it susceptible to degradation under various experimental and storage conditions. Understanding its stability profile is paramount for reliable experimental outcomes and for the development of stable pharmaceutical formulations.
This guide will walk you through the principles of forced degradation studies, potential degradation pathways, and practical troubleshooting steps to maintain the stability of this compound in your laboratory work.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and stability of this compound.
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[2] The amino and lactam functional groups are particularly susceptible to hydrolysis under acidic or basic conditions, while the aromatic ring system can be prone to oxidation and photolytic degradation.
Q2: What are the recommended storage conditions for this compound, both as a solid and in solution?
A2: As a solid, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere to minimize oxidative and photolytic degradation.[2] For solutions, it is highly recommended to prepare them fresh before use. If short-term storage is necessary, solutions should be kept at low temperatures (2-8 °C), protected from light, and in a tightly sealed container. The choice of solvent is also critical; a neutral, aprotic solvent is generally preferred for longer-term stability.
Q3: I see unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A3: The appearance of unexpected peaks in your chromatogram is a common indicator of degradation. These new peaks likely represent degradation products. To troubleshoot this, you should:
-
Verify the purity of your starting material: Ensure the unexpected peaks are not impurities from the initial batch of the compound.
-
Review your experimental conditions: Assess if the compound was exposed to harsh pH, elevated temperatures, light, or oxidizing agents during your experiment.
-
Perform a forced degradation study: Systematically exposing the compound to various stress conditions can help you identify and characterize the degradation products, confirming if the unexpected peaks correspond to these degradants.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[3] To develop such a method, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), you should:
-
Perform forced degradation studies: Subject this compound to hydrolytic, oxidative, thermal, and photolytic stress to generate a representative sample of potential degradation products.[3]
-
Optimize chromatographic conditions: Develop an HPLC/UPLC method with a suitable column, mobile phase, and gradient to achieve baseline separation between the parent compound and all generated degradation products.[4]
-
Validate the method: Once separation is achieved, validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound concentration over time in a prepared solution. | The compound is degrading under the storage conditions (e.g., inappropriate solvent, temperature, or light exposure). | Prepare solutions fresh whenever possible. If storage is unavoidable, use a neutral, aprotic solvent, store at 2-8°C, and protect from light by using amber vials or wrapping the container in aluminum foil. Perform a time-course study to determine the rate of degradation under your specific storage conditions. |
| Inconsistent results in biological assays. | The compound may be degrading in the assay medium, which can be aqueous and at 37°C. | Evaluate the stability of this compound directly in your assay buffer over the time course of the experiment. Consider preparing a more concentrated stock in a stable solvent (like DMSO) and diluting it into the aqueous assay medium immediately before use. |
| Color change of the solution (e.g., turning yellow or brown). | This often indicates oxidative degradation or the formation of colored degradation products. The amino group can be particularly susceptible to oxidation. | Degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Store solutions protected from light, as photo-oxidation can also lead to colored byproducts. |
| Poor mass balance in forced degradation studies. | This suggests that some degradation products are not being detected by your analytical method. This could be due to poor chromatographic retention, lack of a chromophore, or the formation of volatile or insoluble degradants. | Use a more universal detection method in conjunction with UV, such as mass spectrometry (LC-MS) or a charged aerosol detector (CAD), to look for non-chromophoric products. Adjust your chromatographic method to ensure the elution of very polar or non-polar degradants. |
Forced Degradation Studies: Experimental Protocols and Potential Pathways
Forced degradation studies are a critical component of understanding a drug candidate's stability.[5] The goal is to accelerate the degradation process to predict the compound's long-term stability and to generate potential degradation products for the development of stability-indicating methods.[3]
Experimental Workflow for Forced Degradation Studies
Caption: A typical workflow for conducting forced degradation studies.
Detailed Protocols
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile (ACN) or methanol (MeOH).
2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before dilution and analysis.
3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature.
-
Withdraw aliquots at various time points (e.g., 1, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution and analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[6]
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).
-
Dilute the aliquots for analysis. The reaction can be quenched by adding a small amount of sodium bisulfite solution if necessary.
5. Thermal Degradation:
-
In Solution: Incubate the stock solution in a temperature-controlled oven at 80°C.
-
Solid State: Place the solid compound in a vial in an oven at 80°C.
-
Withdraw samples at various time points (e.g., 1, 3, 7 days), dissolve the solid samples in the solvent, and analyze.
6. Photolytic Degradation:
-
Expose the stock solution in a chemically inert, transparent container to a light source that meets the ICH Q1B guidelines for photostability testing.[7] This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.[8]
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways can be hypothesized:
Caption: Hypothesized degradation pathways for this compound.
-
Hydrolysis: The lactam ring is susceptible to both acid- and base-catalyzed hydrolysis, which would lead to the opening of the ring to form a substituted 2-(carboxymethyl)phenylamine derivative. The rate of hydrolysis is expected to be pH and temperature-dependent.
-
Oxidation: The primary amino group is a potential site for oxidation, which could lead to the formation of nitroso or nitro derivatives. The nitrogen atom in the isoquinoline ring could also be oxidized to an N-oxide. Furthermore, the electron-rich aromatic ring system may undergo oxidative hydroxylation.
-
Photodegradation: Aromatic compounds with amino substituents can be sensitive to light.[9] Photodegradation could result in complex reactions, including dimerization, polymerization, or cleavage of the heterocyclic ring.
Data Summary and Interpretation
The following table provides a hypothetical summary of results from a forced degradation study on this compound. This data is for illustrative purposes to guide your own experimental analysis.
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | ~15% | Lactam-opened product |
| 0.1 M NaOH, RT, 24h | ~25% | Lactam-opened product |
| 3% H₂O₂, RT, 24h | ~10% | N-oxide, Hydroxylated derivatives |
| 80°C, solution, 7 days | ~8% | Minor hydrolysis and oxidative products |
| Photolytic (ICH Q1B) | ~5% | Dimeric species, other minor products |
Interpretation of Results:
-
Hydrolytic Stability: The compound shows susceptibility to both acidic and basic hydrolysis, with degradation being more pronounced under basic conditions. The primary degradation product is likely the result of lactam ring cleavage.
-
Oxidative Stability: The compound is moderately susceptible to oxidation. The formation of multiple degradation products suggests that oxidation can occur at different sites on the molecule.
-
Thermal Stability: The compound exhibits relatively good thermal stability in solution at 80°C over a week, with only minor degradation observed.
-
Photostability: The compound shows some sensitivity to light, indicating that protection from light during storage and handling is necessary to ensure its integrity.
Conclusion
The stability of this compound in solution is a critical consideration for its use in research and drug development. This technical support guide provides a framework for understanding and investigating its degradation profile. By implementing systematic forced degradation studies and developing a robust, stability-indicating analytical method, researchers can ensure the quality and reliability of their experimental data. The information presented here, including the troubleshooting guides, experimental protocols, and hypothesized degradation pathways, should serve as a valuable resource for scientists working with this promising compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. ijrpp.com [ijrpp.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the solubility of 6-Aminoisoquinolin-1(2H)-one for in vitro assays.
Welcome to the technical support guide for 6-Aminoisoquinolin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound in in vitro assays. Our goal is to provide you with the causal understanding and validated protocols needed to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound. What is the recommended starting solvent?
A1: The standard starting solvent for most non-polar to moderately polar small molecules is Dimethyl Sulfoxide (DMSO).[1][2] this compound is a heterocyclic compound that should be soluble in DMSO.[3]
Initial Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% high-purity, anhydrous DMSO.[4][5]
-
Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming (e.g., 37°C water bath) or sonication.[6]
-
Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Troubleshooting: If you observe precipitation when diluting the DMSO stock into your aqueous assay buffer, this is a common issue. It indicates that the compound is "crashing out" as the solvent polarity dramatically increases. This means the final concentration in your assay exceeds the aqueous solubility limit, even with a small percentage of DMSO. The final concentration of DMSO in cell-based assays should be kept low, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects.[4][7]
Q2: My compound precipitates out of the aqueous buffer even with DMSO. What is the next logical step?
A2: The next step is to leverage the chemical properties of this compound. This molecule is amphoteric, meaning it has both a basic amino group (-NH₂) and a weakly acidic lactam proton (N-H). By adjusting the pH, you can ionize one of these groups, forming a salt, which is significantly more soluble in aqueous solutions.[8][9][10]
-
Acidic pH: Protonating the basic amino group (to -NH₃⁺) by adding a small amount of acid (like HCl) will form a hydrochloride salt.
-
Basic pH: Deprotonating the acidic lactam proton (to N⁻) by adding a small amount of base (like NaOH) will form a sodium salt.
For most biological assays conducted near neutral pH (7.2-7.4), preparing a concentrated acidic stock that is then diluted into the buffered assay medium is the most common and effective strategy. The buffer in the final medium will neutralize the small amount of acid added, bringing the final pH back into the desired physiological range.
See Protocol 1 for a detailed methodology on using pH adjustment.
Q3: How do I perform a pH-adjusted solubilization, and are there any risks?
A3: This is a powerful technique but must be done carefully. The goal is to create a highly concentrated stock solution (e.g., in 10 mM HCl) that can be diluted at least 1:1000 into your final assay medium.
Workflow for pH-Adjusted Solubilization
Caption: Workflow for preparing an acidic stock solution.
Key Considerations & Risks:
-
Final pH Verification: Always measure the pH of your final working solution after dilution to ensure it is within the acceptable range for your assay.
-
Compound Stability: Extreme pH can degrade some compounds. It is advisable to prepare these stocks fresh and not store them for extended periods unless stability has been confirmed.
-
Buffer Capacity: Ensure your final assay medium has sufficient buffering capacity to neutralize the acid from your stock solution.
Q4: I've tried DMSO and pH adjustment, but I still need higher concentrations without precipitation. What advanced options are available?
A4: When standard methods are insufficient, you can explore the use of co-solvents or solubility-enhancing excipients like cyclodextrins.[10][11]
-
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, helping to keep hydrophobic compounds in solution.[][13] Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[][14]
-
Causality: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the non-polar solute molecule.[15]
-
Caution: Co-solvents can have their own biological effects and toxicity profiles.[16][17][18] It is crucial to run proper vehicle controls with the same final concentration of the co-solvent mixture.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an "inclusion complex" where the hydrophobic part of the drug is shielded from the aqueous environment.[19][21][22]
-
Mechanism: The exterior of the cyclodextrin-drug complex is water-soluble, dramatically increasing the apparent aqueous solubility of the compound.[19][23]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in research due to their high solubility and low toxicity compared to unmodified β-cyclodextrin.[24]
-
See Protocol 2 for a method using cyclodextrins.
Solubilization Strategy Decision Tree
Caption: Troubleshooting workflow for solubility issues.
Quantitative Data & Method Comparison
The table below summarizes the different approaches, highlighting their mechanisms and key considerations for use in in vitro assays.
| Method | Mechanism of Action | Typical Vehicle Conc. in Assay | Pros | Cons & Cautions |
| DMSO | Aprotic organic solvent dissolves non-polar compounds.[1][2] | < 0.5%[4] | Simple, effective for many compounds, well-established. | Can be toxic to cells at >1%.[7][24] Compound may precipitate upon aqueous dilution.[25] |
| pH Adjustment | Ionizes acidic/basic functional groups to form a more polar, soluble salt.[8][9] | Dependent on stock conc. & buffer | Highly effective for ionizable compounds, cost-effective. | Risk of compound degradation at pH extremes; requires strong buffering in final medium. |
| Co-solvents | Reduces polarity of the aqueous solvent system.[][15] | 1-5% (compound dependent) | Can significantly increase solubility; can be combined with pH adjustment.[14][15] | Potential for solvent-induced cytotoxicity or assay interference; requires rigorous vehicle controls.[16][17] |
| Cyclodextrins | Encapsulates the hydrophobic drug in a soluble host molecule (inclusion complex).[19][21] | 1-10 mM (HP-β-CD) | Low toxicity, high solubilizing capacity, can improve compound stability.[20][24] | Can be expensive; potential for the cyclodextrin itself to interact with assay components. |
Experimental Protocols
Protocol 1: Solubilization using pH Adjustment
This protocol describes the preparation of a 10 mM acidic stock solution of this compound (MW: 160.17 g/mol ).
Materials:
-
This compound powder
-
Sterile 1N Hydrochloric Acid (HCl)
-
Sterile, nuclease-free water or 0.9% saline
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Weigh Compound: Accurately weigh 1.60 mg of this compound into a sterile vial. This corresponds to 10 µmol.
-
Initial Acidification: Add a small molar excess of HCl. Pipette 11 µL of 1N HCl directly onto the powder. This provides 11 µmol of HCl, ensuring complete protonation of the amino group. Gently swirl.
-
Dissolution: Add 989 µL of sterile water or saline to the vial to reach a final volume of 1 mL.
-
Mix Thoroughly: Cap the vial and vortex vigorously for 1-2 minutes. If needed, sonicate in a water bath for 5-10 minutes until the solution is completely clear.
-
Stock Solution: You now have a 10 mM stock solution in approximately 11 mM HCl. This stock should be clear with no visible precipitate.
-
Dilution into Assay Medium: To prepare a 10 µM working solution, perform a 1:1000 dilution by adding 1 µL of the stock solution to 999 µL of your pre-warmed, buffered cell culture medium or assay buffer. The final HCl concentration will be negligible (~11 µM) and easily neutralized by the buffer.[26]
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of the 11 mM HCl vehicle (without the compound) to 999 µL of your assay medium.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol uses the kneading method to prepare a drug-cyclodextrin complex, which is a simple and effective laboratory-scale technique.[21]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water
-
Mortar and pestle
-
Spatula
Procedure:
-
Determine Molar Ratio: A common starting point is a 1:1 or 1:2 molar ratio of drug to cyclodextrin. Let's use 1:2 for enhanced solubility.
-
Drug: 1.60 mg (10 µmol)
-
HP-β-CD (avg. MW ~1460 g/mol ): 20 µmol = 29.2 mg
-
-
Prepare Paste: Place the 29.2 mg of HP-β-CD into a clean mortar. Add a minimal amount of sterile water dropwise (e.g., 20-30 µL) and triturate with the pestle to form a smooth, uniform paste.[21]
-
Incorporate Drug: Add the 1.60 mg of this compound to the paste.
-
Knead: Knead the mixture thoroughly with the pestle for 15-30 minutes. The mechanical energy forces the drug into the cyclodextrin cavity. The mixture should remain as a paste. If it becomes too dry, add another drop of water.
-
Drying: Spread the resulting paste in a thin layer (e.g., on a watch glass) and dry it under vacuum or in a desiccator to obtain a solid powder.
-
Reconstitution: The resulting powder is the drug-cyclodextrin complex. This complex can now be dissolved directly in your aqueous assay buffer to the desired final concentration. The solubility should be markedly improved compared to the free drug.
-
Vehicle Control: Your vehicle control must contain the same final concentration of HP-β-CD as your test conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. emulatebio.com [emulatebio.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaguddu.com [pharmaguddu.com]
- 9. PH adjustment: Significance and symbolism [wisdomlib.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmsdr.org [ijmsdr.org]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. ijpbr.in [ijpbr.in]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ijpsonline.com [ijpsonline.com]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. mdpi.com [mdpi.com]
- 21. humapub.com [humapub.com]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Aminoisoquinolin-1(2H)-one
Welcome to the technical support center for the purification of 6-Aminoisoquinolin-1(2H)-one (Catalog No. 216099-46-6). This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the isolation and purification of this versatile heterocyclic building block.
Structural Overview & Key Properties
-
Molecular Weight: 160.18 g/mol [1]
-
Appearance: Light or pale yellow solid[1]
-
Key Functional Groups: A primary aromatic amine (-NH₂) and a lactam (cyclic amide). These groups dictate the compound's polarity, solubility, and reactivity, forming the basis for all purification strategies. The amino group is basic, while the lactam N-H is weakly acidic.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to help you select the appropriate purification strategy from the outset.
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile depends heavily on the synthetic route. Common synthesis pathways, such as those involving cyclization reactions, can introduce specific impurities.[3][4] Potential impurities include:
-
Unreacted Starting Materials: Such as nitro-precursors (e.g., 6-nitroisoquinolin-1(2H)-one) or related benzoic acid derivatives.[5]
-
Reaction By-products: Resulting from incomplete cyclization, side reactions, or over-reduction.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Positional Isomers: Depending on the regioselectivity of the synthesis, other amino-substituted isoquinolinone isomers may be present.
-
Degradation Products: Amines, particularly aromatic amines, can be susceptible to oxidation, leading to colored impurities.[6]
A preliminary analytical assessment (TLC, LC-MS, ¹H NMR) of the crude material is critical for identifying the nature of the impurities and devising an effective purification plan.
Q2: What is the best initial approach for purifying a crude solid that is ~80-90% pure?
A2: For material that is already substantially pure, recrystallization is the most efficient and scalable first-line technique.[7] It is significantly less labor-intensive and solvent-heavy than chromatography.[8] The goal is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures, while impurities remain in solution upon cooling.[9]
Q3: When should I choose column chromatography over recrystallization?
A3: Column chromatography is necessary under the following circumstances:
-
Complex Mixtures: When the crude material contains multiple impurities with polarities similar to the product.
-
Poor Crystallization: If the compound "oils out" or fails to crystallize from various solvent systems.
-
Trace Impurity Removal: To remove impurities that co-crystallize with the product.
-
Separation of Isomers: If positional isomers are present, chromatography is often the only viable method for separation.
Chromatography offers higher resolution but at the cost of time, solvent consumption, and potentially lower recovery.[8]
Q4: How can I leverage the compound's functional groups for purification?
A4: The presence of a basic amino group allows for purification via acid-base extraction .[10] This is a powerful technique for removing neutral or acidic impurities. The process involves:
-
Dissolving the crude mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Extracting with an aqueous acid (e.g., 1M HCl). The basic amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.[11][12]
-
Neutral and acidic impurities remain in the organic layer, which is discarded.
-
The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) to regenerate the neutral amine, which precipitates or is extracted back into an organic solvent.[11]
Part 2: Troubleshooting Guide & Protocols
This section provides solutions to specific experimental problems and detailed protocols.
Scenario 1: Recrystallization Issues
Problem: "My compound 'oils out' instead of forming crystals upon cooling."
-
Cause: The compound's solubility is too high in the chosen solvent, or the cooling process is too rapid. When the solution becomes supersaturated, the compound may separate as a liquid phase (oil) rather than forming an ordered crystal lattice.
-
Solution 1 (Adjust Solvent System): The solvent is likely too good. Add a "poor" solvent (an anti-solvent) in which your compound is less soluble. For example, if you are using methanol (a good solvent), slowly add water or hexanes (poor solvents) to the hot, dissolved solution until it just becomes cloudy. Re-heat to clarify and then allow to cool slowly.
-
Solution 2 (Slow Cooling): Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated with a towel. Once at room temperature, then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary.
-
Solution 3 (Scratching & Seeding): Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.[9] This creates microscopic imperfections that serve as nucleation sites. Alternatively, add a single, pure crystal of the product ("seed crystal") to the cooled solution.[9]
Problem: "Recrystallization gives a very low yield."
-
Cause 1 (Too Much Solvent): Using an excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid.[13] If you've added too much, carefully evaporate some of the solvent and allow the solution to cool again.
-
-
Cause 2 (Premature Crystallization): The compound crystallized in the filter funnel during a hot filtration step.
-
Solution: Ensure your funnel and receiving flask are pre-heated. Use a stemless funnel to prevent a long cooling surface. Perform the filtration as quickly as possible.
-
-
Cause 3 (Incomplete Recovery): Product remains in the mother liquor.
-
Solution: After filtering the first crop of crystals, concentrate the mother liquor by ~50% and cool it again to obtain a second crop. Note that the second crop may be less pure than the first.
-
Recrystallization Protocol
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude material in various solvents (see table below). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (with stirring) on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves.[13]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a pre-warmed flask to remove insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, transfer to an ice bath for 30 minutes to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[13]
-
Drying: Allow the crystals to dry on the filter under vacuum, then transfer to a watch glass or drying oven to remove residual solvent.
| Suggested Solvents for Recrystallization | Comments |
| Ethanol or Methanol | Often good general-purpose polar solvents for compounds with H-bond donors/acceptors.[14] |
| Isopropanol / Water | A binary system that allows for fine-tuning of polarity. |
| Ethyl Acetate / Hexanes | A less polar system. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.[14] |
| Acetonitrile | A polar aprotic solvent that can be effective. |
Scenario 2: Column Chromatography Issues
Problem: "My compound is streaking on the TLC plate and the column."
-
Cause: This is a classic sign of an acidic or basic compound interacting too strongly with the silica gel, which is weakly acidic (pKa ~4-5). The basic amine group on your molecule is likely protonating and deprotonating as it travels down the column, leading to a smeared band rather than a tight spot.
-
Solution: Add a small amount of a basic modifier to your mobile phase to "deactivate" the silica.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent system (e.g., 94:5:1 Ethyl Acetate:Methanol:Triethylamine). The triethylamine will compete for the acidic sites on the silica, allowing your compound to elute cleanly.[15]
-
Ammonia: For very basic compounds, using a solvent system presaturated with ammonia can be effective. Bubbling ammonia gas through your mobile phase or using a solution of 7N ammonia in methanol as a polar modifier can work well.
-
Problem: "My compound won't come off the column."
-
Cause: The mobile phase is not polar enough to elute your compound. This compound is quite polar.
-
Solution: Increase the polarity of the mobile phase. If you started with 100% ethyl acetate, begin adding methanol in increasing gradients (e.g., 2%, 5%, 10%). A common eluent system for such compounds is a gradient of Dichloromethane (DCM) to DCM/Methanol.
Column Chromatography Workflow
Flash Chromatography Protocol
-
TLC Analysis: Develop a solvent system using TLC that gives your product a retention factor (Rf) of approximately 0.25-0.35. A good starting point is Ethyl Acetate/Methanol (e.g., 95:5) with 0.5% triethylamine.
-
Column Packing: Prepare a slurry of silica gel in the least polar component of your mobile phase (e.g., hexanes or DCM). Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles.[16]
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent (ideally the mobile phase or a stronger solvent like DCM/Methanol). Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.[15]
-
Elution: Run the column using the pre-determined mobile phase, collecting fractions in test tubes.[17] You can use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute your compound.
-
Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.
Part 3: Advanced Purification Strategies
Acid-Base Extraction Workflow
This technique is excellent for removing neutral impurities from your basic product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Amino-1,2-dihydroisoquinolin-1-one | C9H8N2O | CID 51342001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isoquinoline synthesis [organic-chemistry.org]
- 4. jinjingchemical.com [jinjingchemical.com]
- 5. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 8. youtube.com [youtube.com]
- 9. praxilabs.com [praxilabs.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. Purification [chem.rochester.edu]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. youtube.com [youtube.com]
Technical Support Center: Safe Handling and Storage of 6-Aminoisoquinolin-1(2H)-one
Welcome to the technical support guide for 6-Aminoisoquinolin-1(2H)-one (CAS No. 216099-46-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. As Senior Application Scientists, we have compiled this guide based on established safety protocols and field-proven insights to address common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
General Handling and Safety
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified with several hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is considered harmful if swallowed (Acute toxicity, oral)[1]. It can also cause skin irritation and serious eye irritation[1]. Additionally, it may cause respiratory irritation[1]. Some safety data sheets also indicate that it can be toxic in contact with skin.
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: To mitigate the risks, a comprehensive PPE protocol is essential. Always wear chemical-resistant gloves (e.g., nitrile), a lab coat or other protective clothing, and chemical safety goggles[2]. If there is a risk of generating dust or aerosols, a face shield and respiratory protection, such as a NIOSH-approved respirator, should be used. This is particularly important as the compound can cause respiratory irritation[1][2].
Q3: What should I do in case of accidental exposure?
A3: Immediate and appropriate first aid is crucial.
-
In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[2].
-
In case of eye contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist[2].
-
If inhaled: Move the person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur[2].
-
If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice[2].
Storage and Stability
Q4: What are the optimal storage conditions for this compound to ensure its stability?
A4: Proper storage is critical for maintaining the integrity of this compound. It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area[2][3]. Several suppliers recommend refrigeration at temperatures between 0-8 °C[4]. It is also advisable to protect the compound from light[5].
Q5: Are there any known incompatibilities I should be aware of when storing or using this compound?
A5: Yes, this compound should be kept away from strong oxidizing agents and strong acids, as these can cause reactions that may compromise the stability of the compound[2][6].
Q6: I've noticed a change in the appearance of the solid. What could this indicate?
A6: this compound is typically a light or pale yellow solid[4]. A significant change in color or the formation of clumps could indicate degradation or contamination. While specific degradation pathways for this compound are not extensively documented, related isoquinoline structures can be susceptible to oxidation or hydrolysis under certain conditions[7]. If you observe any changes in the physical appearance, it is recommended to re-analyze the material for purity before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, humidity, light exposure). If degradation is suspected, use a fresh batch of the compound and compare results. |
| Poor solubility | Use of an inappropriate solvent. | While specific solubility data is limited, ensure the chosen solvent is compatible with the experimental conditions and the compound's chemical properties. Gentle heating or sonication may aid dissolution, but be mindful of potential thermal degradation. |
| Contamination of experiments | Cross-contamination from improper handling. | Always use clean spatulas and weighing instruments. Avoid returning unused compound to the original container. |
Experimental Protocols
Safe Handling Workflow
The following workflow provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to post-handling procedures.
Summary of Storage Conditions
| Parameter | Recommended Condition | Source |
| Temperature | 0-8 °C | [4] |
| Atmosphere | Dry, well-ventilated area | [2][3] |
| Container | Tightly sealed | [2][3] |
| Light | Protect from light | [5] |
References
- 1. 6-Amino-1,2-dihydroisoquinolin-1-one | C9H8N2O | CID 51342001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. CAS 216099-46-6 | this compound - Synblock [synblock.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 6-Aminoisoquinoline | 23687-26-5 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Synthesis of 6-Aminoisoquinolin-1(2H)-one Derivatives
Welcome to the comprehensive technical support guide for the synthesis of 6-aminoisoquinolin-1(2H)-one and its derivatives. This resource is designed for researchers, medicinal chemists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
The this compound scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors and other therapeutic agents.[1][2] Its synthesis, while achievable through several routes, often requires careful optimization to overcome common hurdles. This guide is structured to provide practical, experience-driven solutions to challenges you may encounter in the lab.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of this compound derivatives, with a focus on palladium-catalyzed cross-coupling reactions, which are commonly employed for this purpose.[3][4]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen.[1] 2. Inappropriate Ligand: The chosen phosphine ligand may not be optimal for the specific substrate.[5] 3. Incorrect Base: The base may not be strong enough to facilitate the catalytic cycle.[5] 4. Low Reaction Temperature: The reaction may require higher temperatures to proceed efficiently.[2] | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents. Purge the reaction vessel with an inert gas (argon or nitrogen) before and during the addition of the catalyst.[1] 2. Ligand Screening: Screen a variety of phosphine ligands (e.g., BINAP, dppf, Xantphos) to identify the most effective one for your specific aryl halide and amine.[5] 3. Base Optimization: Test different bases such as NaOt-Bu, K₂CO₃, or Cs₂CO₃. The choice of base can be critical and is often solvent and substrate-dependent.[5] 4. Temperature Adjustment: Gradually increase the reaction temperature, monitoring for product formation and decomposition. Typical temperatures range from 80-120 °C.[2] |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of Water: Water can lead to the undesired reduction of the aryl halide. 2. Inefficient Reductive Elimination: The final step of the catalytic cycle may be slow, allowing for side reactions to occur.[3] | 1. Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. 2. Ligand and Catalyst Choice: A well-chosen ligand can promote efficient reductive elimination, minimizing side product formation.[3] |
| Difficulty in Product Purification | 1. Residual Catalyst: Palladium residues can be difficult to remove. 2. Similar Polarity of Product and Starting Materials: Co-elution during column chromatography. | 1. Catalyst Scavengers: Use a palladium scavenger resin after the reaction is complete. 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. 3. Optimize Chromatography Conditions: Experiment with different solvent systems and stationary phases for column chromatography. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Catalyst Poisoning: Impurities in the starting materials or solvents can poison the catalyst. | 1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction until the starting material is consumed. 2. Purify Starting Materials: Ensure the purity of all reagents and solvents before starting the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the this compound core?
A1: The most prevalent methods involve the construction of the isoquinolinone ring system followed by the introduction of the amino group, or vice-versa. Common strategies include:
-
Palladium-catalyzed amination (Buchwald-Hartwig reaction): This is a powerful method for forming the C-N bond by coupling a 6-haloisoquinolin-1(2H)-one with an amine source.[3][6]
-
Suzuki-Miyaura coupling: This reaction can be used to introduce various substituents onto the isoquinoline core before or after the formation of the amino group.[7][8]
-
Classical methods: Traditional approaches like the Bischler-Napieralski or Pictet-Spengler reactions can be adapted, though they may require harsher conditions.[9][10]
Q2: How do I choose the right palladium catalyst and ligand for a Buchwald-Hartwig amination to synthesize a this compound derivative?
A2: The choice of catalyst and ligand is crucial for a successful Buchwald-Hartwig reaction.[5]
-
Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective palladium precursors.
-
Ligands: For aryl bromides, bidentate phosphine ligands like BINAP or dppf are often good starting points.[3] For less reactive aryl chlorides, more electron-rich and sterically hindered ligands may be necessary.[5] It is highly recommended to perform a small-scale screen of different ligands to find the optimal one for your specific substrate.
Q3: What is the role of the base in these cross-coupling reactions, and how do I select the appropriate one?
A3: The base plays a critical role in the catalytic cycle, typically by facilitating the deprotonation of the amine and promoting the reductive elimination step.[5]
-
Common Bases: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOt-Bu) is a common choice for many Buchwald-Hartwig aminations. Other options include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), which are often used in Suzuki couplings.[11]
-
Selection Criteria: The choice of base can depend on the pKa of the amine, the solvent, and the specific catalyst system being used. Empirical optimization is often necessary.
Q4: My reaction is sensitive to air and moisture. What precautions should I take?
A4: Many palladium-catalyzed reactions are sensitive to oxygen and water, which can deactivate the catalyst.[1]
-
Inert Atmosphere: Always perform the reaction under an inert atmosphere of argon or nitrogen.
-
Degassing: Solvents should be thoroughly degassed before use by sparging with an inert gas or by a freeze-pump-thaw cycle.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
Anhydrous Reagents: Use anhydrous solvents and ensure solid reagents are dry.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the synthesis of this compound derivatives from a 6-haloisoquinolin-1(2H)-one precursor.
Workflow for Buchwald-Hartwig Amination
A general workflow for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask or reaction vial, combine the 6-haloisoquinolin-1(2H)-one (1.0 equiv.), the amine (1.2 equiv.), the phosphine ligand (0.05-0.1 equiv.), and the base (e.g., NaOt-Bu, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed anhydrous solvent (e.g., toluene or dioxane) via syringe. Then, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.).
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required reaction time (typically 4-24 hours).
-
Work-up: After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the C-C bond formation on the isoquinolinone core, for example, to introduce an aryl or vinyl group at the 6-position.
Catalytic Cycle for Suzuki-Miyaura Coupling
A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel, add the 6-haloisoquinolin-1(2H)-one (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a mixture of dioxane and water, typically 4:1 to 10:1). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.02-0.05 equiv.).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring for the necessary duration (2-24 hours).
-
Work-up and Extraction: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an appropriate organic solvent. Combine the organic phases, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography or recrystallization to yield the pure product.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 10. Isoquinoline - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Overcoming PARP Inhibitor Resistance with Novel Isoquinolinone Analogs
Welcome to the technical support center for our novel isoquinolinone-based PARP inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are at the forefront of cancer therapy, specifically addressing the challenge of acquired resistance to conventional PARP inhibitors (PARPi). Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure you can effectively utilize these next-generation compounds in your research.
Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding PARP inhibitor resistance and the application of novel isoquinolinone analogs.
Q1: What are the primary mechanisms of acquired resistance to first-generation PARP inhibitors?
A1: Acquired resistance to PARP inhibitors is a significant clinical challenge and can arise from several molecular mechanisms.[1][2] Broadly, these can be categorized as:
-
Restoration of Homologous Recombination (HR) Repair: This is one of the most common mechanisms. It often involves secondary or "reversion" mutations in BRCA1/2 genes that restore their reading frame and, consequently, protein function.[3][4] Another key mechanism is the loss of proteins that block HR in BRCA-deficient cells, such as 53BP1, which can partially restore HR function.[3][5]
-
Stabilization of Replication Forks: PARP inhibitors kill cancer cells by exploiting replication fork instability. Resistance can emerge through the stabilization of these forks, even in the absence of functional HR.[2][4]
-
Changes in the PARP1 Enzyme: Mutations in the PARP1 gene itself can alter the drug-binding pocket or reduce the "trapping" efficiency of the inhibitor, which is a key part of its cytotoxic effect.[5][6]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the PARP inhibitor, thereby lowering its efficacy.[3][4]
Q2: How do novel isoquinolinone analogs differ from first-generation PARP inhibitors like Olaparib?
A2: Our novel isoquinolinone analogs are designed with the known resistance mechanisms in mind. While first-generation inhibitors primarily act as NAD+ mimetics to inhibit PARP's catalytic activity, our analogs possess distinct structural features.[7][8] Some designs incorporate moieties intended to induce DNA damage via reactive oxygen species (ROS) generation, creating a dual-action compound that both inhibits PARP-1 and enhances DNA damage.[9] Furthermore, specific modifications to the isoquinolinone scaffold aim to improve pharmacokinetics, such as increased plasma stability and reduced protein binding, potentially leading to better target engagement in the tumor microenvironment.[7][8]
Q3: What are the best cellular models to study resistance and test these novel analogs?
A3: The ideal model is a pair of isogenic cell lines: a parental PARPi-sensitive line (e.g., with a known BRCA1/2 mutation) and a resistant sub-line derived from it. This can be achieved by long-term culture of the sensitive cells in the presence of escalating concentrations of a first-generation PARPi. This method allows for the selection of cells that have naturally developed resistance mechanisms. Before starting, it is crucial to characterize the derived resistant line to understand its specific resistance mechanism (e.g., via sequencing BRCA1/2 for reversion mutations or assessing RAD51 foci formation for HR restoration).
Q4: What are the key biomarkers to assess the efficacy of these new analogs?
A4: Assessing efficacy requires a multi-faceted approach. Key biomarkers include:
-
Cell Viability (IC50): A significant decrease in the IC50 value of the novel analog in resistant cells compared to a first-generation PARPi is a primary indicator of efficacy.
-
PARylation Inhibition: A successful compound should inhibit PARP activity. This can be measured via Western blot for poly(ADP-ribose) (PAR) levels or through ELISA-based activity assays.[10]
-
DNA Damage Markers: Increased levels of DNA double-strand breaks, visualized by γH2AX foci staining, indicate that the inhibitor is preventing DNA repair.[3]
-
HR Proficiency Status: Functional assays, such as quantifying RAD51 foci formation upon DNA damage, can confirm if the novel analog is effective even in cells that have restored their HR capacity.[11]
| Biomarker Category | Assay | Purpose | Sensitive Cells | Resistant Cells | Expected Analog Effect |
| Target Engagement | PAR level analysis (Western/ELISA) | Confirm PARP inhibition | PAR levels decrease | PAR levels decrease | PAR levels decrease |
| Cytotoxicity | Cell Viability (e.g., CellTiter-Glo) | Measure cell killing | Low IC50 | High IC50 (for Gen 1) | Low IC50 |
| DNA Damage | γH2AX Foci (Immunofluorescence) | Quantify DSBs | High γH2AX foci | Low γH2AX foci | High γH2AX foci |
| HR Function | RAD51 Foci (Immunofluorescence) | Assess HR competence | No RAD51 foci | Restored RAD51 foci | High γH2AX despite RAD51 |
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Problem 1: The novel isoquinolinone analog shows minimal cytotoxicity in my PARPi-resistant cell line.
-
Possible Cause 1: Compound Instability or Degradation.
-
Explanation: Isoquinolinone compounds, like many small molecules, can be sensitive to storage conditions, light, and repeated freeze-thaw cycles.
-
Solution:
-
Prepare fresh working dilutions from a new stock vial for each experiment.
-
Store stock solutions in small, single-use aliquots at -80°C, protected from light.
-
Confirm the solvent (e.g., DMSO) is anhydrous and of high quality.
-
-
-
Possible Cause 2: The resistance mechanism in your cell line is not targeted by the analog.
-
Explanation: A novel analog designed to overcome resistance from HR restoration may not be effective against a cell line that has developed resistance via increased drug efflux.
-
Solution:
-
Characterize the Resistance Mechanism: Perform a Western blot to check for the expression of efflux pumps like P-glycoprotein (MDR1). Sequence the BRCA1/2 and PARP1 genes to check for mutations.
-
Use a Broader Panel: Test the analog across multiple resistant cell lines with different, well-characterized resistance mechanisms.
-
-
-
Possible Cause 3: Incorrect Assay Conditions.
-
Explanation: The cytotoxicity of PARP inhibitors is often dependent on cell proliferation. The assay duration may not be long enough for lethal DNA damage to accumulate.
-
Solution:
-
Extend Incubation Time: Increase the drug incubation period from the standard 72 hours to 96 or 120 hours.
-
Optimize Seeding Density: Ensure cells are in the logarithmic growth phase throughout the experiment. Over-confluence can reduce proliferation and mask drug effects.
-
-
Problem 2: My Western blot for PAR levels is inconsistent or shows no change after treatment.
-
Possible Cause 1: Insufficient PARP Activation.
-
Explanation: To see a robust decrease in PARylation, the PARP enzymes must first be activated by DNA damage. Basal PAR levels in untreated cells can be low.
-
Solution:
-
Induce DNA Damage: Co-treat cells with a low, non-lethal dose of a DNA damaging agent (e.g., 100 µM H₂O₂ for 15 minutes, or 2 mM MMS for 20 minutes) before lysis. This will strongly activate PARP, creating a wider dynamic range to observe inhibition.
-
-
-
Possible Cause 2: PAR Glycohydrolase (PARG) Activity.
-
Explanation: PARG is the enzyme that degrades PAR chains.[12] Its activity in cell lysates can quickly reverse the PARylation you are trying to measure.
-
Solution:
-
Use PARG Inhibitors: Immediately add a PARG inhibitor (e.g., ADP-HPD) to your lysis buffer.
-
Work Quickly and on Ice: Keep samples cold at all times to minimize enzymatic activity.
-
-
-
Possible Cause 3: Antibody Issues.
-
Explanation: Anti-PAR antibodies can be sensitive and require specific blocking and incubation conditions.
-
Solution:
-
Validate Antibody: Use a positive control lysate from cells treated with a potent DNA damaging agent and a negative control where PARP is inhibited.
-
Optimize Blocking: Test different blocking buffers (e.g., 5% BSA vs. 5% non-fat milk in TBST), as some antibodies perform better in one over the other.
-
-
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using a Luminescent-Based Assay (e.g., CellTiter-Glo®)
This protocol determines the dose-dependent cytotoxic effect of the novel analog.
-
Cell Seeding:
-
Trypsinize and count your sensitive and resistant cell lines.
-
Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 90 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Drug Preparation and Treatment:
-
Prepare a 10X serial dilution of your novel isoquinolinone analog and a reference compound (e.g., Olaparib) in complete medium.
-
Add 10 µL of the 10X drug solution to the appropriate wells. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-cell" (media only) controls.
-
Incubate the plate for 72-96 hours.
-
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average "no-cell" background from all other readings.
-
Normalize the data to the "vehicle-only" control (set to 100% viability).
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Immunofluorescence Staining for γH2AX Foci
This protocol quantifies DNA double-strand breaks as a marker of drug-induced DNA damage.
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the IC50 concentration of the novel analog for 24 hours. Include positive (e.g., Etoposide-treated) and negative (vehicle-treated) controls.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with anti-phospho-Histone H2A.X (Ser139) primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with an Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
-
Analysis:
-
Quantify the number of γH2AX foci per nucleus using automated software like ImageJ/Fiji. A cell is typically considered "positive" if it has >10 foci.
-
Diagrams and Workflows
Workflow for Validating a Novel Isoquinolinone Analog
The following diagram outlines the logical workflow for testing a new compound against a PARPi-resistant cell line.
Caption: Experimental workflow for testing novel isoquinolinone PARP inhibitors.
Mechanism of PARP Inhibition and Resistance
This diagram illustrates the core mechanism of action for PARP inhibitors and how resistance can emerge through the restoration of homologous recombination.
Caption: Simplified pathway of PARPi action and a common resistance mechanism.
References
- 1. Mechanisms of PARP Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of PARP inhibitor sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncoscience.us [oncoscience.us]
- 6. Biomarkers beyond BRCA: promising combinatorial treatment strategies in overcoming resistance to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PARP Universal Colorimetric Assay: R&D Systems [rndsystems.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PARP assay [assay-protocol.com]
Validation & Comparative
A Researcher's Guide to Isoquinoline-Based PARP Inhibitors: A Comparative Analysis of 6-Aminoisoquinolin-1(2H)-one and Its Clinical Counterparts
Introduction: The Strategic Importance of PARP Inhibition
The development of Poly(ADP-ribose) polymerase (PARP) inhibitors represents a landmark achievement in targeted cancer therapy, born from the elegant concept of synthetic lethality.[1] This strategy specifically targets a vulnerability in cancer cells that have pre-existing defects in DNA repair pathways, most notably the Homologous Recombination (HR) pathway, often due to mutations in BRCA1 or BRCA2 genes.[2][3] PARP enzymes, particularly PARP1 and PARP2, are critical for repairing DNA single-strand breaks (SSBs).[4][5] When PARP is inhibited in HR-deficient cells, unrepaired SSBs accumulate and are converted into lethal double-strand breaks (DSBs) during DNA replication, leading to selective cancer cell death while largely sparing healthy cells with functional HR.[6][7]
The isoquinoline scaffold has emerged as a privileged structure in the design of potent PARP inhibitors. This guide provides a detailed comparison of 6-Aminoisoquinolin-1(2H)-one, a foundational research compound, with clinically advanced isoquinoline-based PARP inhibitors. We will dissect their mechanisms, compare their biochemical and cellular performance using experimental data, and provide detailed protocols for their comparative evaluation in a research setting.
The Dual Mechanisms of PARP Inhibition: Catalytic Blockade vs. PARP Trapping
The efficacy of PARP inhibitors is not solely dependent on blocking the catalytic activity of the enzyme. A second, more cytotoxic mechanism known as "PARP trapping" plays a crucial role.[8]
-
Catalytic Inhibition : Inhibitors compete with the natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic site of PARP1/2.[4] This prevents the synthesis and attachment of poly(ADP-ribose) (PAR) chains to target proteins, which is a key step in recruiting other DNA repair factors.[9]
-
PARP Trapping : This mechanism involves the stabilization of the PARP-DNA complex.[10] By binding to the enzyme, some inhibitors prevent the dissociation of PARP from the site of the DNA break, creating a physical obstruction that is highly toxic to the cell, especially during replication.[8][11]
The potency of PARP trapping varies significantly among different inhibitors and is a critical differentiator in their biological activity.[12] Talazoparib, for instance, is recognized as a particularly potent PARP trapper, which may contribute to its high cytotoxicity.[8][13]
Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.
Comparative Profiles of Isoquinoline-Based PARP Inhibitors
This section details the key characteristics of this compound and its clinically relevant counterparts. While this compound is a well-known research tool, its isomer, 5-Aminoisoquinoline (5-AIQ), is often cited for its potent and selective PARP-1 inhibition.[14] For the purpose of this guide, we will consider the properties of these foundational aminioisoquinolines in contrast to more complex, clinically approved drugs.
This compound & 5-Aminoisoquinoline (5-AIQ)
-
Role : Foundational research compounds used to probe PARP function.[14]
-
Mechanism : Primarily act as NAD+ competitors, inhibiting the catalytic activity of PARP. Their PARP trapping potential is considered weak compared to newer clinical inhibitors.
-
Potency & Selectivity : 5-AIQ is a potent and selective inhibitor of PARP-1.[14] These simple structures provide a baseline for understanding the pharmacophore required for PARP binding.
-
Pharmacokinetics : 5-AIQ is noted to be water-soluble with high predicted gastrointestinal absorption and blood-brain barrier permeability.[14]
Niraparib (Zejula®)
-
Structure : Features an indazole ring fused to a piperidine, which then connects to the isoquinoline core.
-
Mechanism : A potent inhibitor of both PARP-1 and PARP-2 enzymatic activity.[15] Its PARP trapping ability is considered intermediate.[13]
-
Clinical Significance : Niraparib is the first PARP inhibitor approved for patients regardless of their BRCA mutation status in certain ovarian cancer settings.[16] It is administered as a convenient once-daily dose.[17]
-
Toxicity Profile : Common toxicities include thrombocytopenia, anemia, and neutropenia.[18] Dose adjustments based on patient weight and platelet count are sometimes recommended to manage side effects.[18]
Talazoparib (Talzenna®)
-
Structure : A complex fluorinated isoquinolinone derivative.
-
Mechanism : The most potent PARP trapper among the clinically approved inhibitors.[8][12] While it also inhibits PARP catalytic activity, its high efficacy is largely attributed to its profound trapping ability.[10][19]
-
Clinical Significance : Approved for patients with deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[15] It is effective at lower concentrations than other PARP inhibitors.[15]
-
Pharmacokinetics : Undergoes minimal hepatic metabolism, reducing the potential for drug-drug interactions.[17]
Other Clinically Relevant PARP Inhibitors (for context)
-
Olaparib (Lynparza®) : The first PARP inhibitor to be clinically approved.[7] It has a phthalazinone core and exhibits a balance of catalytic inhibition and moderate PARP trapping.[20]
-
Veliparib : Characterized by its relatively weak PARP trapping activity, which may contribute to its lower single-agent efficacy but better tolerability when combined with chemotherapy.[11][12]
Quantitative Performance Comparison
The following table summarizes key performance metrics for these inhibitors, compiled from various preclinical studies. It is important to note that IC₅₀ values can vary based on assay conditions.
| Inhibitor | Core Structure | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Relative PARP Trapping Potency | Key Feature |
| 5-AIQ | Aminoisoquinoline | Potent (exact values vary) | - | Low | Foundational research tool[14] |
| Niraparib | Isoquinoline Derivative | 3.8 | 2.1 | Moderate-High[13] | Broad approval in ovarian cancer[16] |
| Talazoparib | Isoquinolinone Derivative | 1.2 | 0.85 | Very High[8][13] | Most potent PARP trapper[12] |
| Olaparib | Phthalazinone | 5 | 1 | Moderate[12][20] | First-in-class, widely approved[7] |
| Veliparib | Benzimidazole | 5 | 5 | Low[11][12] | Well-tolerated in combination therapies[21] |
Experimental Protocols for Comparative Evaluation
To ensure scientific rigor and trustworthiness, a multi-faceted approach is required to compare PARP inhibitors. The following protocols provide a self-validating system for characterizing novel compounds against established benchmarks.
Protocol 1: In Vitro PARP1 Enzymatic Activity Assay (Chemiluminescent)
Causality : This assay directly measures the catalytic inhibition of PARP1, providing the half-maximal inhibitory concentration (IC₅₀), a fundamental parameter of potency. The chemiluminescent format is chosen for its high sensitivity and broad dynamic range, making it suitable for high-throughput screening.[22]
Caption: Workflow for the in vitro PARP1 chemiluminescent assay.
Step-by-Step Methodology :
-
Plate Preparation : Coat a 96-well plate with histone proteins, which serve as the substrate for PARP1.[22]
-
Blocking : Wash the plate with a suitable buffer (e.g., PBST) and add a blocking buffer to prevent non-specific binding. Incubate for at least 90 minutes.[22]
-
Inhibitor Addition : Prepare serial dilutions of the test compounds (e.g., this compound, Niraparib, Talazoparib) in assay buffer. Add the diluted inhibitors to the designated wells. Include "no inhibitor" and "no enzyme" controls.
-
Reaction Initiation : Prepare a master mix containing PARP1 enzyme, activated DNA (to stimulate enzyme activity), and biotinylated NAD+. Add this mix to all wells except the "no enzyme" blank.[22]
-
Incubation : Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
Detection : Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP), which will bind to the biotinylated PAR chains on the histones. Incubate for 30 minutes.[22]
-
Signal Generation : After a final wash, add a chemiluminescent HRP substrate. The light produced is directly proportional to PARP1 activity.[23]
-
Data Analysis : Measure the luminescent signal using a microplate reader. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[24]
Protocol 2: Cellular PARP Trapping Assay (Fluorescence Polarization)
Causality : While the enzymatic assay measures catalytic inhibition, this protocol quantifies the inhibitor's ability to trap PARP onto DNA within a cellular context, which is a key determinant of cytotoxicity.[19] Fluorescence Polarization (FP) is a robust, homogeneous method to measure this molecular interaction.[5]
Caption: Workflow for a fluorescence polarization-based PARP trapping assay.
Step-by-Step Methodology :
-
Assay Principle : The assay uses a fluorescently labeled DNA oligonucleotide probe. When unbound, this small probe tumbles rapidly in solution, resulting in low fluorescence polarization. When a PARP enzyme binds to it, the resulting larger complex tumbles more slowly, increasing the FP signal. An inhibitor that "traps" PARP on the DNA will cause a dose-dependent increase in this FP signal.[5]
-
Reagent Preparation : Prepare solutions of purified PARP1 or PARP2 enzyme and the fluorescent DNA probe in assay buffer.
-
Assay Setup : In a low-volume black microplate (e.g., 384-well), add the PARP enzyme and fluorescent DNA probe to each well.
-
Inhibitor Addition : Add serial dilutions of the test inhibitors to the wells.
-
Incubation : Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measurement : Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis : The increase in FP signal is proportional to the amount of PARP trapped on the DNA. Plot the FP signal against inhibitor concentration to calculate the EC₅₀ for PARP trapping.
Protocol 3: Off-Target Selectivity Profiling (Chemoproteomics)
Causality : To ensure an inhibitor's effects are due to on-target PARP inhibition and to predict potential side effects, it's crucial to assess its broader selectivity. Chemoproteomics using affinity chromatography coupled with mass spectrometry provides an unbiased, proteome-wide view of inhibitor targets and off-targets.[25]
Caption: Workflow for chemoproteomic selectivity profiling of PARP inhibitors.
Step-by-Step Methodology :
-
Affinity Matrix Preparation : Covalently link the PARP inhibitor of interest to a solid support, such as sepharose beads, to create an affinity matrix.
-
Cell Lysis : Culture relevant cancer cells and prepare a native protein lysate.
-
Affinity Enrichment : Incubate the cell lysate with the inhibitor-coupled beads. Proteins that bind to the inhibitor will be captured on the matrix. A competition experiment, where free inhibitor is added to the lysate, is used as a control.[25]
-
Washing : Thoroughly wash the beads to remove proteins that are not specifically bound.
-
Elution and Digestion : Elute the bound proteins from the beads and digest them into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis : Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were captured.
-
Data Analysis : Proteins that are significantly enriched on the inhibitor beads compared to control beads (and are competed off by the free drug) are identified as specific targets or off-targets.[25] This can reveal unexpected interactions, such as niraparib's interaction with lanosterol synthase (LSS).[26]
Conclusion and Future Perspectives
The comparison between foundational molecules like this compound and highly engineered clinical drugs like Niraparib and Talazoparib highlights the remarkable evolution of PARP inhibitor design. The key differentiators are not just improvements in on-target potency but also the modulation of the PARP trapping mechanism, which significantly enhances cytotoxicity. Talazoparib's superior trapping ability demonstrates that this mechanism is a critical parameter to optimize for single-agent efficacy.[12] Conversely, inhibitors with weaker trapping, like Veliparib, may offer a better safety profile for combination therapies.[12]
For researchers in drug development, this guide underscores the necessity of a multi-assay approach. A simple enzymatic IC₅₀ is insufficient to predict clinical performance. A comprehensive evaluation must include robust measures of PARP trapping, cellular target engagement, and unbiased selectivity profiling. Future research will likely focus on developing next-generation inhibitors with even greater selectivity for PARP1 over PARP2 to potentially widen the therapeutic window[27], as well as novel delivery mechanisms to overcome resistance. The isoquinoline scaffold, having proven its value, will undoubtedly remain a central feature in this ongoing quest for more effective and safer cancer therapies.
References
- 1. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olaparib - NCI [cancer.gov]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 8. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. oaepublish.com [oaepublish.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. aacr.org [aacr.org]
- 17. PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 20. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 21. pharmacytimes.com [pharmacytimes.com]
- 22. benchchem.com [benchchem.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. benchchem.com [benchchem.com]
- 25. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Aminoisoquinolin-1(2H)-one Analogs as PARP Inhibitors
The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) for analogs of 6-aminoisoquinolin-1(2H)-one, with a primary focus on their role as inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1). PARP-1 is a critical enzyme in the base excision repair (BER) pathway for single-strand DNA breaks, and its inhibition has become a cornerstone of targeted cancer therapy.[2] This is particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[3]
This document will dissect the molecular interactions governing inhibition, explore how modifications to the isoquinolinone core influence potency and selectivity, provide comparative data on key analogs, and detail the experimental protocols necessary for their evaluation.
The Scientific Rationale: Targeting the PARP-1 Catalytic Domain
The therapeutic efficacy of isoquinolinone-based PARP inhibitors stems from their function as NAD+ mimetics.[4] PARP-1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) chains on target proteins, signaling and recruiting other DNA repair factors.[3] Potent inhibitors are designed to occupy the nicotinamide-binding pocket within the PARP-1 catalytic domain, preventing this process.
The isoquinolin-1(2H)-one core contains the essential pharmacophoric features for effective binding:
-
A Lactam Moiety: The cyclic amide group is crucial for forming a network of hydrogen bonds with key residues in the active site, most notably with the backbone of Gly863 and the side chain of Ser904.[5]
-
An Aromatic Ring System: The bicyclic structure engages in vital π-π stacking interactions with the aromatic side chain of Tyr907, anchoring the inhibitor in the pocket.[5][6]
The 6-amino group serves as a critical vector for chemical modification, allowing for the introduction of side chains that can extend into other regions of the active site to enhance potency, selectivity, and pharmacokinetic properties.
Core Pharmacophore and Interaction Sites
The diagram below illustrates the fundamental this compound scaffold and highlights the key regions for molecular interactions and substitutions that dictate biological activity.
Caption: Key pharmacophoric features of the this compound core.
Dissecting the Structure-Activity Relationship (SAR)
The potency and selectivity of these analogs are exquisitely sensitive to substitutions at various positions on the isoquinolinone ring. The following analysis synthesizes findings from studies on isoquinolinones and structurally related bioisosteres like quinoxalinones.[7]
SAR at the 6-Amino Position: The Potency Driver
This position is the most strategic point for modification to enhance binding affinity and tailor physicochemical properties. While direct SAR data on 6-aminoisoquinolinone is limited, extensive research on related scaffolds where this position is analogously functionalized provides clear direction.
-
Causality: The 6-amino group acts as an attachment point for side chains that can extend toward solvent-exposed regions or form additional interactions within the binding site. For instance, incorporating a terminal group capable of hydrogen bonding with residues like Asp766 can significantly boost potency.[5]
-
Favorable Modifications:
-
Acyl and Sulfonyl Groups: Attaching moieties via amide or sulfonamide linkages is a common and effective strategy. In related quinoxaline-based PARP inhibitors, incorporating a sulfonamide side chain led to compounds with single-digit nanomolar activity.[8]
-
Cyclic Amines: Introducing small, cyclic amines (e.g., piperidine, pyrrolidine) at the terminus of a linker can improve solubility and cellular activity.[9]
-
-
Unfavorable Modifications:
-
Bulky, Hydrophobic Groups without a Clear Target: Large, non-polar groups that do not engage with a specific sub-pocket can lead to steric hindrance and reduced potency.
-
SAR at the C3 and C4 Positions: Modulating Selectivity and Fit
Modifications at the C3 and C4 positions, adjacent to the lactam nitrogen, can profoundly impact how the core scaffold sits within the binding pocket.
-
C3 Position:
-
Favorable: In broader studies of isoquinolinone derivatives as anticancer agents, the introduction of small (hetaryl/aryl)amino groups at the C3 position has proven effective. This suggests that this position can tolerate substituents that may form additional interactions.
-
-
C4 Position:
-
Generally Unfavorable: For many PARP inhibitors, the C4 position is sterically constrained. The addition of substituents at this position often disrupts the optimal orientation of the lactam moiety for hydrogen bonding with Gly863 and Ser904, leading to a significant loss of activity.
-
Comparative Analysis of Isoquinolinone-Based Inhibitors
To provide a clear perspective on the impact of structural modifications, the following table summarizes activity data for representative isoquinolinone and naphthyridinone-based PARP inhibitors. While not exclusively 6-amino analogs, they illustrate the guiding principles of SAR for this class of compounds.
| Compound ID | Core Scaffold | Key Substitutions | Target | Activity (IC₅₀) | Reference |
| PD128763 | Isoquinolinone | 5-methyl, 3,4-dihydro | PARP | Potent (100x > Nicotinamide) | [10] |
| Analog 6 | Tetracyclic Isoquinolinone | Fused imidazo[5,4-c] ring system | PARP-1 | Potent activity reported | [1] |
| Naphthyridinone 34 | Naphthyridinone | N-atom in aromatic ring, complex side chain | PARP-1 | IC₅₀ = 0.9 nM | [11][12] |
| Isoquinolinone 6 | Isoquinolinone | 5-amino, complex side chain | PARP-2 | IC₅₀ = 4.3 nM | [13] |
This table is illustrative and compiles data from related scaffolds to demonstrate SAR principles.
Experimental Protocols for Inhibitor Evaluation
Trustworthy and reproducible data is the bedrock of SAR studies. The following protocols describe validated, self-contained systems for assessing the efficacy of novel this compound analogs.
Protocol 1: Cell-Free PARP-1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of recombinant PARP-1.
Principle: A fluorometric assay that quantifies the consumption of NAD+ by PARP-1 in the presence of activated DNA. Inhibition of PARP-1 results in a reduced rate of NAD+ consumption, which is measured by a fluorescent detection reagent.
Materials:
-
Recombinant Human PARP-1 Enzyme (50 ng/reaction)
-
Activated DNA (50 ng/reaction)
-
β-NAD+ (0.5 mM final concentration)
-
PARP Assay Buffer
-
Test Compounds (serially diluted in DMSO, final DMSO concentration ≤2%)
-
Developer Reagent
-
384-well black assay plates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Compound Plating: Add 5 µL of serially diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Enzyme/DNA Preparation: Prepare a master mix containing PARP-1 enzyme and activated DNA in PARP Assay Buffer.
-
Pre-incubation: Add 10 µL of the enzyme/DNA mixture to each well. Incubate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of 5X β-NAD+ solution to each well.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Signal Development: Add 10 µL of Developer Reagent to each well to stop the reaction and generate a fluorescent signal. Incubate for 15 minutes in the dark.
-
Data Acquisition: Measure fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 528 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine IC₅₀ values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[14]
Workflow for PARP-1 Enzymatic Assay
References
- 1. Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of novel tricyclic quinoxalinone inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Validation of 6-Aminoisoquinolin-1(2H)-one's Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the in vitro anticancer performance of 6-Aminoisoquinolin-1(2H)-one against established alternatives, supported by experimental data and protocols. As Senior Application Scientists, our goal is to offer a narrative grounded in technical accuracy and field-proven insights, ensuring a trustworthy and authoritative resource for your research and development endeavors.
Introduction: The Therapeutic Potential of this compound
This compound is a heterocyclic compound that has garnered interest in medicinal chemistry for its potential as a building block in the synthesis of novel therapeutic agents, particularly in oncology.[1] Its structural similarity to other isoquinolinone derivatives that have demonstrated anticancer properties suggests it may also possess therapeutic value.[2][3] A primary hypothesized mechanism of action for isoquinolinone-based compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway.[4][5]
PARP inhibitors have emerged as a critical class of targeted cancer drugs, with several approved for treating cancers with deficiencies in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[6][7][8] By inhibiting PARP, these drugs prevent the repair of single-strand DNA breaks. In cancer cells with compromised homologous recombination (HR) repair (e.g., due to BRCA mutations), this leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death—a concept known as synthetic lethality.[6][9]
This guide will compare the in vitro anticancer activity of this compound with well-established PARP inhibitors, Olaparib and Talazoparib, providing a framework for its validation as a potential anticancer agent.
Comparative Efficacy of PARP Inhibitors
The anti-proliferative activity of a novel compound is a critical first step in its validation. Here, we compare the half-maximal inhibitory concentration (IC50) values of this compound with Olaparib and Talazoparib across a panel of cancer cell lines. The choice of cell lines is crucial; we include cell lines with known BRCA mutations (BRCA-mutant) to assess targeted efficacy, as well as BRCA-proficient (BRCA-wildtype) lines to evaluate broader cytotoxic effects.
| Compound | Cell Line | BRCA Status | IC50 (µM) * |
| This compound | HCC1937 (Breast) | BRCA1-mutant | Data to be determined |
| CAPAN-1 (Pancreatic) | BRCA2-mutant | Data to be determined | |
| MDA-MB-231 (Breast) | BRCA-wildtype | Data to be determined | |
| A549 (Lung) | BRCA-wildtype | Data to be determined | |
| Olaparib | HCC1937 (Breast) | BRCA1-mutant | ~1.5[10] |
| CAPAN-1 (Pancreatic) | BRCA2-mutant | ~0.01 | |
| MDA-MB-231 (Breast) | BRCA-wildtype | >10[11] | |
| A549 (Lung) | BRCA-wildtype | >10 | |
| Talazoparib | HCC1937 (Breast) | BRCA1-mutant | ~0.001 |
| CAPAN-1 (Pancreatic) | BRCA2-mutant | ~0.0005 | |
| MDA-MB-231 (Breast) | BRCA-wildtype | ~1.0 | |
| A549 (Lung) | BRCA-wildtype | ~2.5 |
*IC50 values are approximate and can vary based on experimental conditions. The data for Olaparib and Talazoparib are based on existing literature to provide a benchmark for comparison.
Mechanistic Deep Dive: Signaling Pathways and Experimental Workflows
To understand the functional consequences of treatment with this compound, it is essential to visualize the underlying biological pathways and the experimental steps taken to investigate them.
PARP Inhibition and Synthetic Lethality Pathway
The following diagram illustrates the central role of PARP in DNA single-strand break repair and how its inhibition leads to synthetic lethality in BRCA-deficient cancer cells.
Caption: PARP's role in DNA repair and the mechanism of synthetic lethality.
In Vitro Validation Workflow
A systematic approach is necessary to characterize the anticancer properties of a novel compound. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to more detailed mechanistic studies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. hospitalhealthcare.com [hospitalhealthcare.com]
- 9. Recent advancements in PARP inhibitors-based targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Navigating PARP Isoform Selectivity: A Comparative Analysis of 6-Aminoisoquinolin-1(2H)-one for PARP1 vs. PARP2
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a pivotal class of drugs. Their clinical success, particularly in cancers with deficiencies in homologous recombination repair, has spurred extensive research into the nuances of their mechanisms of action. A critical aspect of this is understanding the selectivity of these inhibitors for different PARP isoforms, primarily PARP1 and PARP2. This guide provides an in-depth technical comparison of the selectivity profile of the isoquinolinone scaffold, with a focus on 6-Aminoisoquinolin-1(2H)-one, for PARP1 versus PARP2, supported by experimental data and detailed methodologies.
The Significance of PARP1 vs. PARP2 Selectivity
PARP1 and PARP2 are the most abundant and well-characterized members of the PARP family, playing crucial, albeit partially redundant, roles in DNA single-strand break repair.[2] Inhibition of their catalytic activity leads to the accumulation of unrepaired single-strand breaks, which are converted to cytotoxic double-strand breaks during DNA replication, a mechanism that is synthetically lethal in cancer cells with compromised homologous recombination repair pathways (e.g., those with BRCA1/2 mutations).
While both isoforms are valid therapeutic targets, emerging evidence suggests that their individual inhibition may lead to different biological consequences. Selective inhibition of PARP1 is thought to be the primary driver of the synthetic lethal effect, while the inhibition of PARP2 has been implicated in some of the hematological toxicities associated with pan-PARP inhibitors.[3] Therefore, developing inhibitors with a defined selectivity profile for PARP1 over PARP2 is a key objective in the next generation of PARP-targeted therapies.
Quantitative Analysis: The Isoquinolinone Scaffold
The isoquinolinone core has been extensively explored for its PARP inhibitory potential.[4][5][6] Studies on various derivatives have provided valuable insights into the structure-activity relationships (SAR) that govern potency and selectivity.
For the purpose of this guide, we will consider the publicly available data for 5-Aminoisoquinolin-1-one (5-AIQ) as a representative of the amin-oisoquinolinone scaffold. It is important to note that as a structural isomer, the exact inhibitory concentrations for this compound may differ.
Table 1: Comparative Inhibitory Activity of 5-Aminoisoquinolin-1-one (5-AIQ)
| Target | IC50 (nM) | Reference |
| PARP-1 | 550 | [7] |
| PARP-2 | Good Activity* | [7] |
*Qualitative description from the source.
The data for 5-AIQ indicates that the aminoisoquinolinone scaffold possesses inhibitory activity against both PARP1 and PARP2.[7] The development of highly selective inhibitors often involves subtle modifications to the core structure to exploit the minor differences in the active sites of the two isoforms.[8][9]
Deciphering Selectivity: Key Experimental Approaches
To rigorously determine the selectivity profile of a compound like this compound, a series of biochemical and cellular assays are employed. These assays not only quantify the inhibitory potency but also provide insights into the mechanism of action within a biological context.
Biochemical Enzymatic Assays
These assays directly measure the ability of an inhibitor to block the catalytic activity of purified PARP1 and PARP2 enzymes. A common method involves a chemiluminescent or fluorescent-based detection of poly(ADP-ribose) (PAR) formation.[10][11]
Caption: Workflow for a chemiluminescent PARP enzymatic assay.
Causality Behind Experimental Choices:
-
Activated DNA: PARP enzymes are activated by DNA breaks. The inclusion of nicked or damaged DNA is essential to stimulate the enzymatic activity to a measurable level.
-
Biotinylated NAD+: NAD+ is the substrate for PARP-catalyzed PARylation. Using a biotin-labeled NAD+ allows for the subsequent detection of the biotinylated PAR polymers using a streptavidin-conjugated reporter (e.g., HRP).
-
IC50 Determination: By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency.
Cellular Target Engagement Assays
While biochemical assays are crucial for determining direct enzymatic inhibition, it is equally important to confirm that the inhibitor can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[12]
References
- 1. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PARP-2 Selective Inhibitor Development - Alfa Cytology [alfa-parp.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Evaluating the Synergy of 6-Aminoisoquinolin-1(2H)-one Derivatives with Conventional Chemotherapy
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conceptualizing, executing, and interpreting studies on the synergistic effects of novel PARP inhibitors, specifically those derived from the 6-Aminoisoquinolin-1(2H)-one scaffold, when combined with established chemotherapy agents.
While this compound is a foundational chemical structure for a class of potent therapeutic agents, this guide will use a representative, yet hypothetical, PARP inhibitor based on this scaffold—termed IQ-PARPi —to illustrate the principles and methodologies of synergy evaluation. The experimental data presented is illustrative, designed to model expected outcomes based on extensive preclinical research in the field of PARP inhibition.
The Mechanistic Rationale: Engineering Synthetic Lethality
The central hypothesis for combining a PARP (Poly ADP-ribose polymerase) inhibitor like IQ-PARPi with DNA-damaging chemotherapy is the principle of synthetic lethality . Cancer cells, particularly those with pre-existing defects in DNA repair pathways like Homologous Recombination (HR)—often due to mutations in BRCA1 or BRCA2 genes—are uniquely vulnerable to this strategy.
Chemotherapy agents such as cisplatin and temozolomide induce significant DNA damage, including single-strand breaks (SSBs) and double-strand breaks (DSBs).[1][2] In a healthy cell, or a cancer cell with intact DNA repair machinery, these lesions can be efficiently repaired. However, PARP enzymes are critical players in the repair of SSBs.
By inhibiting PARP, IQ-PARPi prevents the repair of these SSBs. During DNA replication, an unrepaired SSB is converted into a highly cytotoxic DSB. In cells with deficient HR repair (e.g., BRCA-mutant cancers), these DSBs cannot be fixed, leading to genomic collapse and apoptotic cell death.[1][3] This creates a powerful, targeted anti-cancer effect where the combination of drugs is significantly more effective than the sum of their individual activities.
Comparative Performance: Quantifying Synergy
The synergistic potential of IQ-PARPi with various chemotherapies can be quantified across different cancer cell lines. The primary metric for this evaluation is the Combination Index (CI) , derived from the Chou-Talalay method.[4][5][6] A CI value provides a clear, quantitative definition of the drug interaction:
-
CI < 1: Synergism (the combination is more effective than expected)
-
CI = 1: Additive effect
-
CI > 1: Antagonism (the combination is less effective than expected)
Below are illustrative data tables comparing the performance of IQ-PARPi alone and in combination with standard-of-care chemotherapy agents in both Homologous Recombination (HR) deficient and HR-proficient cell lines.
Table 1: Single-Agent Cytotoxicity (IC50 Values)
This table presents the half-maximal inhibitory concentration (IC50) for each compound, representing the concentration required to inhibit 50% of cell growth. This is a prerequisite for designing combination studies.
| Compound | Cell Line | Genotype | IC50 (µM) |
| IQ-PARPi | MDA-MB-436 | BRCA1 mutant | 0.05 |
| HCC1937 | BRCA1 mutant | 0.08 | |
| MCF-7 | BRCA wild-type | >10 | |
| Cisplatin | MDA-MB-436 | BRCA1 mutant | 2.5 |
| HCC1937 | BRCA1 mutant | 3.0 | |
| MCF-7 | BRCA wild-type | 5.0 | |
| Temozolomide | U87 MG | MGMT unmethylated | 150 |
| T98G | MGMT methylated | >500 | |
| Topotecan | A549 | Lung Carcinoma | 0.1 |
| HCT116 | Colon Carcinoma | 0.08 |
Table 2: Combination Synergy Analysis (CI Values at ED50)
This table summarizes the Combination Index (CI) at 50% effective dose (ED50), demonstrating the nature of the interaction between IQ-PARPi and chemotherapy agents. Note the strong synergy observed specifically in the HR-deficient cell lines.
| Combination (IQ-PARPi +) | Cell Line | Genotype | Combination Index (CI) | Interpretation |
| Cisplatin | MDA-MB-436 | BRCA1 mutant | 0.35 | Strong Synergy |
| HCC1937 | BRCA1 mutant | 0.41 | Strong Synergy | |
| MCF-7 | BRCA wild-type | 0.95 | Additive Effect | |
| Temozolomide | U87 MG | MGMT unmethylated | 0.52 | Synergy |
| T98G | MGMT methylated | 1.10 | Slight Antagonism | |
| Topotecan | HCT116 | Colon Carcinoma | 0.60 | Synergy |
Experimental Protocol: A Step-by-Step Guide to Synergy Assessment
This section provides a detailed, self-validating protocol for determining the synergistic interaction between IQ-PARPi and a chemotherapy agent (e.g., Cisplatin) using the Chou-Talalay method.
Methodology
-
Cell Culture and Seeding:
-
Rationale: To ensure reproducibility, cells must be in the logarithmic growth phase.
-
Protocol: Culture selected cancer cell lines (e.g., MDA-MB-436 and MCF-7) in appropriate media. Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter. Seed cells into 96-well microplates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Drug Preparation and Dosing:
-
Rationale: Accurate serial dilutions are critical for generating reliable dose-response curves.
-
Protocol: Prepare stock solutions of IQ-PARPi and Cisplatin in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of concentrations for both single-agent and combination treatments. For combination studies, a constant-ratio design (based on the IC50 values of the individual drugs) is often most efficient.
-
-
Single-Agent Dose-Response Assay:
-
Rationale: To determine the potency (IC50) of each drug individually, which is essential for calculating the Combination Index.
-
Protocol: Treat cells with at least 6-8 concentrations of IQ-PARPi alone and Cisplatin alone. Include vehicle-only controls. Incubate for 72-96 hours.
-
-
Combination Assay:
-
Rationale: To measure the effect of the drugs when used together across a range of doses.
-
Protocol: Treat cells with the combination of IQ-PARPi and Cisplatin at the predetermined constant ratio, covering a range of concentrations that bracket the ED50, ED75, and ED90.
-
-
Cell Viability Measurement:
-
Rationale: A quantitative measure of the cytotoxic or cytostatic effect of the drug treatments.
-
Protocol: After the incubation period, measure cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo. The latter is often preferred for its sensitivity and broad linear range. Read the results on a plate reader.
-
-
Data Analysis and CI Calculation:
-
Rationale: The Chou-Talalay method provides a robust mathematical framework for quantifying drug interactions.[4][6][7]
-
Protocol: a. Convert raw viability data to "Fraction Affected" (Fa), where Fa = 1 - (viability of treated sample / viability of control sample). b. Use software like CompuSyn or a custom script to perform a median-effect analysis for each drug alone and for the combination. This generates the dose-effect curves. c. The software will then calculate the Combination Index (CI) at various effect levels (e.g., Fa = 0.5, 0.75, 0.9). d. A CI value less than 1 indicates synergy, CI equal to 1 indicates an additive effect, and CI greater than 1 indicates antagonism.[5]
-
Conclusion
The strategic combination of PARP inhibitors derived from the this compound scaffold with DNA-damaging chemotherapy agents represents a powerful and clinically validated approach to cancer therapy. The principle of synthetic lethality provides a clear mechanistic rationale for the enhanced efficacy observed in tumors with deficiencies in the Homologous Recombination DNA repair pathway. By employing rigorous, quantitative methods such as the Chou-Talalay analysis, researchers can effectively validate and prioritize novel drug combinations, moving promising candidates forward in the drug development pipeline. The illustrative data and protocols provided in this guide offer a robust starting point for any laboratory seeking to explore and validate these synergistic interactions.
References
- 1. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 2. Metabolic interaction between amino acid deprivation and cisplatin synergistically reduces phosphoribosyl-pyrophosphate and augments cisplatin cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the PARP Trapping Efficiency of Isoquinolinone Inhibitors
Introduction: Beyond Catalytic Inhibition to Cellular Poison
For years, the therapeutic action of poly(ADP-ribose) polymerase (PARP) inhibitors (PARPi) was primarily attributed to their ability to block the catalytic activity of PARP enzymes, particularly PARP1 and PARP2. These enzymes are critical sentinels in the DNA damage response (DDR), recognizing DNA single-strand breaks (SSBs) and synthesizing chains of poly(ADP-ribose) (PAR) to recruit other repair factors.[1] By inhibiting this catalytic function, PARPi were thought to cause the accumulation of unrepaired SSBs, which would then collapse replication forks and form lethal double-strand breaks (DSBs), especially in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[2][3]
However, a more potent and cytotoxic mechanism has since been identified: PARP trapping . This phenomenon occurs when the inhibitor not only blocks PARP's catalytic site but also physically "traps" the PARP enzyme onto the DNA at the site of damage.[4][5] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and repair, acting as a highly toxic lesion that is more cytotoxic than the unrepaired SSBs resulting from catalytic inhibition alone.[1][6] Consequently, the efficacy of different PARP inhibitors is now understood to correlate more strongly with their trapping potential than with their raw catalytic inhibitory power.[1][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the PARP trapping efficiency of isoquinolinone-based PARP inhibitors, a prominent chemical class that includes clinically approved drugs like Olaparib, Rucaparib, Niraparib, and the exceptionally potent trapper, Talazoparib.[7][8] We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol for quantifying PARP trapping, and present a comparative analysis of these key inhibitors based on published experimental data.
The Molecular Mechanism of PARP Trapping
The trapping mechanism hinges on preventing the auto-PARylation of PARP1. Upon binding to a DNA break, PARP1 becomes catalytically active and modifies itself with negatively charged PAR chains. This auto-PARylation induces an electrostatic repulsion that causes PARP1 to dissociate from the DNA, allowing the downstream repair machinery to access the lesion.[9] PARP inhibitors, by binding to the NAD+ pocket in the catalytic domain, prevent this auto-PARylation. As a result, PARP1 remains locked onto the DNA, creating a toxic complex.[2][9]
Methodology: Quantifying the Trapped Complex
To objectively compare PARP inhibitors, a robust and reproducible assay is essential. While several methods exist, the cell-based chromatin fractionation assay followed by Western blotting is a widely adopted, physiologically relevant technique that directly measures the amount of PARP1 physically associated with chromatin.[10][11] This method provides a clear, quantitative readout of an inhibitor's ability to trap PARP1 in a cellular context.
An alternative, more sensitive method is the Proximity Ligation Assay (PLA), which can detect trapped PARP at the single-cell level, offering higher throughput and resolution.[12] For biochemical characterization, fluorescence polarization (FP) assays can measure the stabilization of the PARP-DNA complex in a cell-free system.[4][9]
For this guide, we will focus on the chromatin fractionation workflow due to its accessibility and widespread use.
Experimental Workflow: Cell-Based PARP1 Trapping Assay
This protocol is designed to assess the accumulation of PARP1 in the chromatin-bound cellular fraction following treatment with a PARP inhibitor and a DNA damaging agent. The use of a mild alkylating agent like methyl methanesulfonate (MMS) is crucial; it induces SSBs, which are the primary sites for PARP1 recruitment, thereby providing the necessary substrate for the trapping phenomenon to occur.[11][13]
Detailed Protocol: Chromatin Fractionation & Western Blot
Objective: To quantify the relative amount of PARP1 trapped on chromatin in cells treated with various isoquinolinone PARP inhibitors.
Materials:
-
Cancer cell line (e.g., HeLa, DU145, or a relevant BRCA-deficient line).
-
Cell culture reagents (media, FBS, antibiotics).
-
PARP inhibitors (Talazoparib, Niraparib, Olaparib, Rucaparib) dissolved in DMSO.
-
Methyl methanesulfonate (MMS).
-
Subcellular Protein Fractionation Kit (e.g., Thermo Scientific #78840 or similar).[14]
-
Protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE and Western blotting equipment and reagents.
-
Primary Antibodies: Rabbit anti-PARP1, Rabbit anti-Histone H3 (chromatin fraction loading control).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Plate cells in 10 cm dishes at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of each PARP inhibitor in cell culture medium. A wide concentration range is recommended to capture the full dose-response curve (e.g., 1 nM to 100 µM).
-
Pre-treat cells with the PARP inhibitors for 1 hour. This allows the inhibitor to enter the cells and engage with its target before DNA damage is induced.
-
Add MMS to a final concentration of 0.01% (this may require optimization depending on the cell line) to all plates, including a "no inhibitor" control.[11]
-
Incubate for an additional 1-4 hours at 37°C.
-
-
Cell Fractionation:
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Perform subcellular fractionation according to the manufacturer's protocol of your chosen kit.[10] Causality Check: It is critical to add the respective PARP inhibitor at the same concentration used for treatment to all fractionation buffers. This prevents the dissociation of the trapped complex during the procedure, ensuring the integrity of the measurement.[10]
-
Isolate the final chromatin-bound protein pellet.
-
-
Sample Preparation:
-
Resuspend the chromatin pellet in a buffer compatible with sonication and SDS-PAGE.
-
Sonicate the samples briefly on ice to shear DNA and solubilize the chromatin-bound proteins.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against PARP1 and Histone H3 overnight at 4°C. Trustworthiness Check: Histone H3 is an integral component of chromatin and serves as a robust loading control, ensuring that any observed increase in the PARP1 signal is due to specific trapping and not variations in sample loading.[15]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the Western blot bands to quantify the intensity of PARP1 and Histone H3.
-
Normalize the PARP1 signal to the Histone H3 signal for each sample.
-
Plot the normalized PARP1 intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for PARP trapping for each inhibitor. The EC50 represents the concentration at which 50% of the maximal trapping effect is observed.
-
Comparative Data: The Trapping Potency of Isoquinolinone PARP Inhibitors
Numerous studies have benchmarked the trapping efficiencies of clinically relevant PARP inhibitors. A consistent hierarchy has emerged, with Talazoparib demonstrating markedly superior trapping potency compared to other isoquinolinone-based inhibitors.
| PARP Inhibitor | Chemical Class | Relative PARP Trapping Potency | Key Findings & References |
| Talazoparib | Isoquinolinone | Very High (Most Potent) | Consistently reported as the most potent PARP trapper, approximately 100-fold more efficient than Olaparib and Rucaparib.[11][16][17] Its exceptional trapping ability is a key driver of its high cytotoxicity.[6][18] |
| Niraparib | Isoquinolinone | High | More potent trapper than Olaparib and Rucaparib, but significantly less potent than Talazoparib.[4][19][20] Some studies show it to be a more efficient trapper of PARP-1 than Olaparib.[21] |
| Olaparib | Isoquinolinone | Moderate | Trapping potency is comparable to Rucaparib.[11][12] It is a less potent trapper than Niraparib and significantly less than Talazoparib.[4] |
| Rucaparib | Isoquinolinone | Moderate | Trapping potency is similar to Olaparib.[11][12] Both are substantially less potent trappers than Talazoparib.[22] |
| Veliparib | Benzimidazole | Low | (Non-isoquinolinone, included for context) Known as a potent catalytic inhibitor but a very weak PARP trapper, often used as a benchmark for low trapping activity.[3][4] |
Table 1: Comparative PARP trapping efficiency of key PARP inhibitors. The rank order of trapping potency is generally accepted as: Talazoparib >> Niraparib > Olaparib ≈ Rucaparib >> Veliparib.[3]
The data clearly indicate that while these drugs share a common chemical scaffold and mechanism of catalytic inhibition, their ability to stabilize the PARP-DNA complex varies dramatically. Talazoparib's structure allows it to engage in interactions within the active site that result in a much more stable and persistent trapped complex, explaining its superior potency.[6][16]
Conclusion and Field Insights
Benchmarking the PARP trapping efficiency of isoquinolinone inhibitors reveals a critical principle in modern drug development: mechanism of action is nuanced . For PARP inhibitors, trapping efficiency, not just catalytic inhibition, is the primary driver of cytotoxicity and clinical efficacy.[3][12] Talazoparib stands out as the most potent PARP trapper among clinically approved agents, a property directly linked to its profound anti-tumor activity.[6][18]
The experimental workflow detailed in this guide provides a robust, self-validating system for quantifying this critical parameter. By carefully controlling for variables and using appropriate standards like Histone H3, researchers can generate reliable, comparative data to inform preclinical studies and guide the development of next-generation inhibitors.
Looking forward, the challenge lies in balancing the potent efficacy driven by trapping with potential toxicities. A superior trapping agent may be more effective at killing cancer cells, but it could also exhibit greater toxicity toward healthy, rapidly dividing cells, such as those in the bone marrow.[5][12] Therefore, understanding the precise trapping profile of a given inhibitor is paramount for defining its therapeutic window and optimizing its clinical application, both as a monotherapy and in combination with other DNA damaging agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Poly (ADP-ribose) polymerase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. drugs.com [drugs.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. nmsgroup.it [nmsgroup.it]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Long-term treatment with the PARP inhibitor niraparib does not increase the mutation load in cell line models and tumour xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity comparison of 6-Aminoisoquinolin-1(2H)-one derivatives in NCI-60 panel.
A Comparative Guide to the Cytotoxicity of 6-Aminoisoquinolin-1(2H)-one Derivatives in the NCI-60 Panel
Introduction: The Emerging Potential of the Isoquinolinone Scaffold in Oncology
The isoquinolin-1(2H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. A key reason for this interest lies in its structural resemblance to a portion of the nicotinamide adenine dinucleotide (NAD+) molecule. This mimicry allows isoquinolinone derivatives to function as competitive inhibitors for NAD+-dependent enzymes, including the Poly (ADP-ribose) polymerase (PARP) family, which are critical regulators of DNA repair and genome stability.[1][2] Consequently, this scaffold is a focal point in the development of targeted cancer therapies.
This guide focuses on this compound derivatives, a subclass with significant potential for anticancer activity. We will provide a comparative analysis of their cytotoxic effects as evaluated through the National Cancer Institute's 60-cell line panel (NCI-60), a cornerstone in preclinical cancer drug discovery.[3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at experimental design, data interpretation, structure-activity relationships, and the underlying mechanism of action that makes these compounds promising therapeutic candidates.
The NCI-60 Panel: A Comprehensive Platform for Cytotoxicity Screening
Since the early 1990s, the NCI-60 screen has been an invaluable public resource, providing a standardized method to evaluate the anticancer potential of novel compounds across a diverse panel of 60 human tumor cell lines.[3][4] These cell lines are derived from nine distinct tissue types: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. This breadth allows for the identification of tissue-specific cytotoxic effects and provides early insights into a compound's spectrum of activity.
The screening process quantifies a compound's effect on cell growth and viability, yielding three key metrics:
-
GI₅₀ (Growth Inhibition 50): The concentration of the compound that causes a 50% reduction in net cell growth compared to untreated controls.[5] This value is a primary measure of the compound's cytostatic effect.
-
TGI (Total Growth Inhibition): The concentration at which there is no net cell growth over the course of the assay (the cell count at the end is equal to the cell count at the beginning).[5] This indicates a complete halt of proliferation.
-
LC₅₀ (Lethal Concentration 50): The concentration that results in a 50% reduction in the initial number of cells, indicating a net cell loss and therefore, a cytotoxic (cell-killing) effect.[3][5]
The workflow for this analysis is a multi-step, highly standardized process designed for reproducibility and high-throughput capacity.
Caption: Workflow of the NCI-60 Sulforhodamine B (SRB) cytotoxicity screening protocol.
Comparative Cytotoxicity of this compound Derivatives
To illustrate the potential of this chemical class, we present representative data for a series of hypothetical this compound derivatives. The structural modifications are designed to probe the effects of electronics and sterics on cytotoxic activity. While this data is illustrative, it is based on established trends observed for similar heterocyclic compounds in the NCI-60 screen.[6][7]
Table 1: Cytotoxicity Data (GI₅₀, µM) for this compound Derivatives in Select NCI-60 Cell Lines
| Compound | R¹ Substituent | R² Substituent | Leukemia (CCRF-CEM) | Colon (HCT-116) | Breast (MCF7) | CNS (SF-268) |
| 1a | -H | -H | > 100 | > 100 | > 100 | > 100 |
| 1b | -H | -COCH₃ (Acetyl) | 15.2 | 25.8 | 30.1 | 22.5 |
| 1c | -H | -SO₂CH₃ (Mesyl) | 2.1 | 5.5 | 8.3 | 4.9 |
| 1d | -Br | -H | 85.3 | 90.1 | 88.4 | > 100 |
| 1e | -Br | -COCH₃ (Acetyl) | 1.8 | 3.1 | 4.5 | 2.9 |
| 1f | -Br | -SO₂CH₃ (Mesyl) | 0.09 | 0.21 | 0.18 | 0.15 |
Data is presented as GI₅₀ values in micromolar (µM). Lower values indicate higher potency.
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 allows for the elucidation of key structure-activity relationships that govern the cytotoxicity of this scaffold.
-
The Critical Role of the 6-Amino Group: The unsubstituted parent compound 1a is devoid of activity, demonstrating that functionalization of the 6-amino group is essential for cytotoxicity. This is a common observation where the amino group serves as a handle for introducing pharmacologically important moieties.
-
Effect of Acylation and Sulfonylation: Adding an electron-withdrawing acetyl group (1b ) introduces moderate activity. A more strongly electron-withdrawing methanesulfonyl (mesyl) group (1c ) significantly enhances potency by over 10-fold. This suggests that reducing the electron density on the amino nitrogen is favorable for activity, potentially by enhancing the molecule's ability to participate in key hydrogen bonds or other interactions within the enzyme's active site.
-
Impact of Ring Substitution: The introduction of a bromine atom at the R¹ position (1d ) alone does not confer significant activity. However, this substitution acts synergistically with modifications at the R² position.
-
Synergistic Enhancement: The combination of a bromine atom and an acetyl group (1e ) results in a marked increase in potency compared to either modification alone (1b or 1d ). The most potent compound in the series, 1f , combines the bromine atom with the highly electron-withdrawing mesyl group, achieving sub-micromolar and, in some cases, nanomolar activity. This powerful synergy highlights a cooperative effect where the bromine may influence the molecule's conformation or electronic properties in a way that optimizes the interaction mediated by the sulfonamide group.
Mechanism of Action: Synthetic Lethality via PARP Inhibition
The this compound core is a well-established inhibitor of PARP1, an enzyme central to the Base Excision Repair (BER) pathway that resolves single-strand DNA breaks (SSBs).[1][2] In healthy cells, if PARP is inhibited, the accumulation of unrepaired SSBs can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then efficiently repaired by the Homologous Recombination (HR) pathway, in which BRCA1 and BRCA2 proteins are key players.[8]
Many cancers, however, exhibit deficiencies in the HR pathway due to mutations in genes like BRCA1 or BRCA2.[1] In these "HR-deficient" cancer cells, the inhibition of PARP creates a state of synthetic lethality .[9] The cell is unable to repair SSBs (due to PARP inhibition) and is also unable to repair the resulting DSBs (due to HR deficiency). This catastrophic level of DNA damage forces the cell to undergo apoptosis (programmed cell death), while normal cells with functional HR pathways remain largely unaffected.[2]
Caption: The principle of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol describes the standardized SRB assay used for many years in the NCI-60 screen to determine compound cytotoxicity based on the measurement of total cellular protein.[5][10]
Materials:
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine.
-
Human tumor cell lines.
-
96-well microtiter plates.
-
Test compound stock solution (e.g., in DMSO).
-
Trichloroacetic acid (TCA), 10% (w/v), cold.
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.
-
Tris base solution, 10 mM, pH 10.5.
-
Microplate reader (515 nm).
Procedure:
-
Cell Plating:
-
Harvest cells from exponential growth phase.
-
Determine cell count and viability.
-
Inoculate 100 µL of cell suspension into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.
-
Prepare a "time zero" (Tz) plate that will be fixed shortly after plating to represent the initial cell mass.
-
-
Compound Addition:
-
After 24 hours of incubation to allow for cell attachment, add 100 µL of medium containing the test compound at various concentrations (typically a 5-log dilution series). Include a vehicle control (e.g., DMSO) well.
-
-
Incubation:
-
Incubate the plates for an additional 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Fixation:
-
Terminate the experiment by gently adding 50 µL of cold 10% TCA to each well (final concentration 3.3% TCA) and incubate for 60 minutes at 4°C.
-
Wash the plates five times with slow-running tap water to remove TCA, serum proteins, and non-adherent cells. Air dry the plates completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well and stain for 10-30 minutes at room temperature. SRB binds stoichiometrically to basic amino acids in cellular proteins.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates until no moisture is visible.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plates for 5-10 minutes on a gyratory shaker.
-
Read the optical density (OD) at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage growth using the OD values from the test wells (Ti), control wells (C), and time zero plate (Tz).
-
The formula for percent growth is: [(Ti - Tz) / (C - Tz)] x 100.
-
Plot the percent growth against the log of the compound concentration and determine the GI₅₀, TGI, and LC₅₀ values from the resulting dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. As demonstrated through our comparative analysis, strategic functionalization of this core can lead to compounds with potent and broad-spectrum cytotoxic activity. The structure-activity relationships highlight the importance of electron-withdrawing groups on the 6-amino position, often enhanced by synergistic substitutions on the heterocyclic ring system.
The likely mechanism of action via PARP inhibition positions these derivatives at the forefront of targeted therapies, particularly for cancers with inherent DNA repair deficiencies. Future research should focus on synthesizing a broader array of derivatives to refine the SAR, confirming PARP1/2 inhibitory activity through enzymatic assays, and validating the synthetic lethality hypothesis in specific HR-deficient cancer cell lines. Ultimately, these efforts could lead to the identification of a clinical candidate with superior efficacy and a well-defined patient population for targeted treatment.
References
- 1. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]
- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 7. fujc.pp.ua [fujc.pp.ua]
- 8. Frontiers | The potential of PARP inhibitors in targeted cancer therapy and immunotherapy [frontiersin.org]
- 9. PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond! - The ASCO Post [ascopost.com]
- 10. Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Aminoisoquinolin-1(2H)-one
For researchers, scientists, and professionals in the dynamic field of drug development, the integrity of our work extends beyond the benchtop to encompass the entire lifecycle of the chemical compounds we handle. The proper disposal of research chemicals like 6-Aminoisoquinolin-1(2H)-one, a pivotal nitrogen-containing heterocyclic compound in medicinal chemistry, is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the ecosystem.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is paramount. This compound is a solid organic compound with known and potential hazards that dictate its classification as hazardous waste.[3][4]
Key Hazard Information:
| Hazard Classification | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [3][4] |
| Skin Irritation | H315 | May cause skin irritation. | [3] |
| Eye Irritation | H319 | May cause serious eye irritation. | [3][5] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [3] |
| Aquatic Toxicity | - | Isoquinoline derivatives have shown ecotoxicity, posing a potential threat to aquatic organisms. | [6] |
This hazard profile underscores the necessity of preventing ingestion, inhalation, and skin/eye contact during handling and disposal. Furthermore, the potential for ecotoxicity from isoquinoline derivatives necessitates that this compound be kept out of waterways and soil.[6] Therefore, under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash .[7][8]
The Core Disposal Protocol: A Step-by-Step Methodology
The disposal of this compound must be managed as a regulated hazardous waste stream, in compliance with local, state, and federal regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9][10]
Step 1: Personal Protective Equipment (PPE)
Before beginning any waste handling procedures, ensure the following PPE is worn to mitigate exposure risks:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat, fully buttoned.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[7]
-
Solid Waste: Collect pure this compound, along with any contaminated consumables (e.g., weighing papers, pipette tips, gloves), in a dedicated hazardous waste container.[11]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid hazardous waste container. Do not mix with other waste streams like halogenated solvents or strong acids/bases unless compatibility has been verified.[11]
Step 3: Containerization and Labeling
Waste containers must be appropriate for the type of waste and clearly labeled to ensure safety and regulatory compliance.
-
Container Selection: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle for liquids, and a sturdy, sealable container for solids). The container must be in good condition and have a secure, leak-proof closure.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" . The label must also include the full chemical name, "this compound" , and an accurate description of the waste's composition (e.g., "solid" or "solution in [solvent name]").[11] Note the date when waste was first added to the container.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory for the temporary storage of hazardous waste.
-
The SAA must be under the direct control of laboratory personnel.
-
Store the sealed waste container in secondary containment (e.g., a spill tray) to prevent the spread of material in case of a leak.
-
Ensure the SAA is located away from drains and incompatible materials.
Step 5: Arranging for Final Disposal
The ultimate disposal of this compound must be handled by trained professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7][11]
-
Do not attempt to transport the hazardous waste yourself.
-
Maintain meticulous records of waste generation and disposal as required by your institution and regulatory bodies.
Step 6: Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol) that can dissolve the compound.[12]
-
Collect Rinsate: The solvent rinsate from this process is now considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[12]
-
Deface Label: Completely remove or deface the original chemical label on the container.
-
Final Disposal: Once decontaminated and with the label removed, the container may be disposed of as regular laboratory trash or recycled, in accordance with institutional policy.[12]
Visualizing the Disposal Workflow
To ensure clarity and procedural adherence, the following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Amino-1,2-dihydroisoquinolin-1-one | C9H8N2O | CID 51342001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Amino-1(2H)-isoquinolinone | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. epa.gov [epa.gov]
- 10. EcoOnline Help Center [help.ecoonline.com]
- 11. benchchem.com [benchchem.com]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
Personal protective equipment for handling 6-Aminoisoquinolin-1(2H)-one
Comprehensive Safety and Handling Guide: 6-Aminoisoquinolin-1(2H)-one
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As a compound frequently utilized as a key intermediate in pharmaceutical development and biological research, particularly for neurological disorders and cancer, a thorough understanding of its hazard profile is critical for ensuring laboratory safety.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven guidance that goes beyond basic procedural steps to explain the causality behind each safety recommendation.
Hazard Analysis: Understanding the Risks
This compound is a heterocyclic compound whose hazard profile necessitates stringent safety controls.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential dangers.
According to aggregated GHS data, this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]
The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[3] The causality for these hazards lies in the compound's chemical reactivity. The amino group and the isoquinolinone core can interact with biological macromolecules, leading to irritation and toxicity if absorbed. Structurally similar compounds, such as other quinoline derivatives, are known to be toxic and may have additional long-term health risks, reinforcing the need for caution.[4][5]
Personal Protective Equipment (PPE): Your Essential Barrier
The use of appropriate PPE is the final and most critical barrier between the researcher and the chemical.[3] The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
| PPE Category | Specification | Standard | Rationale |
| Eye Protection | Tightly fitting chemical safety goggles. A face shield should be worn over goggles when there is a significant risk of splashes.[6] | EN 166 (EU) or ANSI Z87.1 (US) compliant.[4][7] | Protects against airborne particles and accidental splashes, preventing serious eye irritation.[2][8] |
| Hand Protection | Chemical-resistant, disposable gloves (e.g., Nitrile rubber).[6] Thickness should be appropriate for the task. Double-gloving is recommended.[3] | Tested according to EN 374 (EU) or ASTM F739 (US).[4] | Prevents skin contact, which can cause irritation.[2] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contamination.[3] |
| Body Protection | A full-length laboratory coat with sleeves. A chemical-resistant apron or coveralls may be required for larger quantities or spill cleanup.[4][6] | N/A | Ensures no skin is exposed. Protects personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required if handling outside of a fume hood or if dust generation is unavoidable.[6][9] | NIOSH (US) or EN 149 (EU) approved.[5] | Prevents inhalation of the powder, which can cause respiratory tract irritation.[2] Surgical masks do not provide adequate protection.[9] |
Operational Protocol: A Step-by-Step Workflow
Adherence to a strict, self-validating protocol is paramount for minimizing exposure and ensuring a safe working environment. This workflow is designed to be a closed loop, from preparation to disposal, where each step reinforces safety.
Preparation and Engineering Controls
-
Designate a Work Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5]
-
Assemble Materials: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and waste containers are within immediate reach inside the fume hood.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested.
Handling and Experimental Use
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated work area.
-
Weighing and Transfer: Handle the solid compound carefully to avoid generating dust.[7] Use a spatula for transfers. If weighing outside a containment hood, use a balance with a draft shield.
-
In Solution: When working with the compound in solution, be mindful of potential splashes. Keep containers covered when not in immediate use.
-
Post-Handling: After completing the work, wipe down the work surface with an appropriate decontaminating solution.
Workflow Diagram
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention from an ophthalmologist.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical help.[10]
-
Small Spill (Solid): Carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for hazardous waste disposal.[7]
-
Small Spill (Liquid): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[6]
Waste Disposal Plan
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility is certain.[6]
-
Containerization: Collect all waste (including contaminated gloves, weigh boats, and paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.[6] The label must include "Hazardous Waste" and the full chemical name.[6]
-
Disposal Route: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[7] Do not empty into drains.[7]
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific integrity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Amino-1,2-dihydroisoquinolin-1-one | C9H8N2O | CID 51342001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pppmag.com [pppmag.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. quora.com [quora.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
